Aluminum phosphate
Description
Historical Perspectives in Aluminum Phosphate (B84403) Chemistry
Early investigations into aluminum phosphate laid the groundwork for understanding its fundamental properties and potential uses. The mineral berlinite (B1174126), a naturally occurring form of AlPO₄, was recognized for its structural similarity to quartz. wikipedia.orgpatsnap.com Research in the mid-20th century by scientists such as Strada (1934), Gruner (1945), Beck (1949), and Winkhaus (1951) contributed to the understanding of AlPO₄ polymorphs and their α−β transitions, drawing parallels with the SiO₂ system. researchgate.net The development of synthetic this compound molecular sieves, first reported in 1982, marked a significant advancement, opening up new avenues for applications in catalysis, ion exchange, and gas separation. wikipedia.orggoogle.com Historically, aluminum phosphates have also been recognized for their role in geological processes, acting as a potentially important phosphorus sink in Precambrian marine sandstones before the widespread deposition of organic and calcium phosphates. geoscienceworld.org
Classification and Diversity of this compound Systems
This compound systems exhibit considerable diversity, arising from variations in hydration, structure, and the potential for substitution. The basic chemical formula is AlPO₄, but hydrated forms such as the dihydrate (AlPO₄·2H₂O), found as the minerals variscite and meta-variscite, and a synthetic hydrated form (AlPO₄·1.5H₂O) are also known. wikipedia.orgtestbook.com The dihydrate structure involves an assembly of tetrahedral phosphate anions, octahedral aluminum cations, and water molecules. wikipedia.orgallen.in
Synthetic aluminum phosphates, particularly the ALPO molecular sieves, demonstrate a rich structural diversity based on the orientation of AlO₄ and PO₄ tetrahedra, leading to the formation of different-sized cavities and pore systems. wikipedia.orggoogle.com This structural variability is analogous to that observed in aluminosilicate (B74896) zeolites. wikipedia.org The classification also extends to amorphous forms, such as amorphous aluminum hydroxy phosphate, where phosphate groups replace some hydroxyl groups in aluminum hydroxide (B78521). testbook.comallen.ingeeksforgeeks.org
The diversity of this compound systems is further highlighted by their occurrence in various materials, including chemically bonded phosphate ceramics, dental cement, refractory binders, composite materials, and glass-ceramics. nih.gov The interaction of aluminum with phosphate is also relevant in biological systems, such as the interaction with glucose 6-phosphate, illustrating the complex and diverse nature of aluminum-phosphate interactions. rsc.org
Overview of this compound Polymorphism in Advanced Materials
This compound exhibits polymorphism, meaning it can exist in multiple crystalline forms with the same chemical composition. The most common naturally occurring polymorph is berlinite, which shares a structural resemblance to α-quartz. wikipedia.orgpatsnap.com Like silica (B1680970) (SiO₂), AlPO₄ undergoes several phase transformations with increasing temperature and pressure, exhibiting structures analogous to tridymite and cristobalite, as well as α−β transitions for these polymorphs. researchgate.netosti.gov
The polymorphic nature of this compound is crucial for its application in advanced materials, particularly in refractories and ceramics. Different polymorphic forms can influence the material's thermal stability and mechanical properties. nih.govosti.gov For instance, aluminum orthophosphate (AlPO₄) is noted as a high refractory material with a melting point around 1800 °C, although some sources suggest closer to 1950 °C, and it undergoes phase transformations. researchgate.nettestbook.comallen.ingeeksforgeeks.orgnih.gov Studies using techniques like Raman and infrared spectroscopy can differentiate between these polymorphic forms based on their vibrational characteristics, which are related to the arrangement of P-O-P and P-O bonds within the PO₄ tetrahedra. nih.gov The study of polymorphism and solid solution in the SiO₂-AlPO₄ system continues to be an area of research, exploring the similarities and differences in their crystallographic inversions. researchgate.netresearchgate.net
Foundational Principles of Aluminum-Phosphate Bonding in Inorganic Frameworks
The bonding in this compound inorganic frameworks is primarily characterized by the linkage of AlO₄ and PO₄ tetrahedra through shared oxygen atoms. This creates a three-dimensional network structure. wikipedia.org In the anhydrous form (AlPO₄), the framework consists of alternating aluminum and phosphorus atoms, each tetrahedrally coordinated to oxygen. wikipedia.org
In hydrated forms, the bonding environment can become more complex. For example, in hydrated microporous aluminum phosphates, water molecules can interact with the framework aluminum atoms, increasing the coordination number of aluminum from four to five or six. mdpi.comacs.org These interactions involve the formation of bonds between aluminum and oxygen atoms from water molecules. mdpi.com Other water molecules may reside in the pores, interacting primarily through hydrogen bonds. mdpi.comacs.org
In chemically bonded phosphate ceramics and refractories, the binding process involves acid-base reactions that form network-forming aluminum phosphates. researchgate.netmdpi.com Thermal treatment promotes the degree of P-crosslinking within these structures through condensation and polymerization reactions, leading to the formation of P-O-Al and P-O-P bonds. researchgate.netmdpi.com This network formation is crucial for the adhesive and cohesive forces that provide strength to these materials. mdpi.com Research using solid-state ²⁷Al NMR and PXRD investigations has helped verify the development of this compound networks in these materials. mdpi.com
Computational studies, such as density functional theory (DFT) calculations, are employed to understand the bonding and interactions within this compound frameworks, including the behavior of adsorbed water molecules. mdpi.com These studies can provide insights into bond lengths and vibrational modes, aiding in the interpretation of experimental spectroscopic data. mdpi.com
Data related to the physical properties of this compound are summarized in the table below:
| Property | Value | Source |
| Chemical Formula | AlPO₄ | wikipedia.orgtestbook.com |
| Molar Mass | 121.9529 g/mol | wikipedia.orgtestbook.com |
| Appearance | White, crystalline powder | wikipedia.orgtestbook.com |
| Density (solid) | 2.566 g/cm³ or 2.56 g/cm³ | wikipedia.orgtestbook.comgeeksforgeeks.org |
| Melting Point | 1800 °C (3,270 °F; 2,070 K) or 1800°C | wikipedia.orgtestbook.comgeeksforgeeks.org |
| Boiling Point | Decomposes | wikipedia.orgtestbook.comgeeksforgeeks.org |
| Solubility in water | 1.89×10⁻⁹ g/100 ml (Very slightly soluble) | wikipedia.orgtestbook.comgeeksforgeeks.org |
| Refractive Index (nD) | 1.546 | wikipedia.orgtestbook.comgeeksforgeeks.org |
Table 1: Physical Properties of this compound
Further detailed research findings highlight the complexity of this compound systems. For instance, studies on self-made this compound adjuvants have investigated various parameters such as pH, adsorption rate, aluminum content, and the molar ratio of phosphorus to aluminum to assess stability. ijbiol.com These studies provide data on the physical characteristics of adjuvant particles, including particle size distribution. ijbiol.com Research into the interaction of this compound with proteins like lysozyme (B549824) and bovine serum albumin has explored binding mechanisms, indicating that hydrogen bonds and salt bridge interactions are dominant in the binding area. biointerfaceresearch.com
Structure
2D Structure
Properties
Key on ui mechanism of action |
Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot. |
|---|---|
CAS No. |
7784-30-7 |
Molecular Formula |
AlH3O4P |
Molecular Weight |
124.977 g/mol |
IUPAC Name |
aluminum;phosphate |
InChI |
InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI Key |
VGCXJFJOOIQMHR-UHFFFAOYSA-N |
SMILES |
O=P12O[Al](O1)O2 |
Canonical SMILES |
OP(=O)(O)O.[Al] |
density |
2.56 g/cm³ |
melting_point |
>1500 °C |
Other CAS No. |
7784-30-7 |
physical_description |
Aluminum phosphate, solution appears as a colorless liquid. Insoluble in water. Corrosive to metals and tissue. Other Solid; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals; Dry Powder White solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] WHITE CRYSTALLINE POWDER. |
Pictograms |
Corrosive; Irritant |
solubility |
Solubility in water: none |
Synonyms |
aluminum monophosphate aluminum phosphate aluminum phosphate (3:1) aluminum phosphate (3:2) aluminum phosphate dihydrate Phosphalugel |
Origin of Product |
United States |
Ii. Advanced Synthesis Methodologies for Aluminum Phosphate Materials
Green Synthesis Approaches for Sustainable Material Production
Traditional methods for synthesizing aluminum phosphate (B84403) nanoparticles often involve energy-intensive processes and the use of hazardous chemicals, leading to environmental concerns and high production costs. Green synthesis emerges as a promising alternative, focusing on environmentally friendly reagents and conditions to minimize waste and reduce the environmental footprint. mdpi.com This approach often leverages biomolecules as natural reducing and stabilizing agents. nih.govnih.gov
Biomolecule-Mediated Precipitation Pathways (e.g., Phytate-Derived Systems)
Biomolecule-mediated precipitation pathways utilize natural compounds to facilitate the formation of aluminum phosphate materials. Phytates, such as phytic acid (inositol hexaphosphate, IP6), are abundant in plants and possess multiple phosphate groups that can chelate with metal ions like Al³⁺. mdpi.comresearchgate.net This interaction can drive the formation of this compound structures under mild, environmentally benign conditions. mdpi.com
A novel green synthesis method for this compound nanoplates has been demonstrated using extracts from Quercus suber somatic embryos. mdpi.comucm.es These extracts are rich in phytates, with a high phosphate content of 23.6 μMol PO₄³⁻/mg dry weight. mdpi.com The synthesis involves the interaction of IP6 with aluminum ions, forming chelate complexes and promoting the self-assembly of ordered structures, leading to the formation of nanoplates. mdpi.com Characterization techniques like UV-Vis spectroscopy, XRD, TEM, and SEM have confirmed the formation of this compound nanoplates with distinct optical and structural properties, including triclinic and monoclinic crystal systems. mdpi.comucm.es
Environmentally Benign Conditions in Nanomaterial Fabrication
The fabrication of this compound nanomaterials under environmentally benign conditions aims to reduce or eliminate the use of toxic substances and minimize energy consumption. Green synthesis methods, including those utilizing biomolecules, contribute significantly to this goal. mdpi.comnih.govnih.gov These methods often operate at lower temperatures and pressures compared to conventional techniques. mdpi.com
Solution-Based and Precipitation Routes for Controlled Morphologies
Solution-based and precipitation routes are widely used for synthesizing this compound with controlled morphologies and particle sizes. These methods involve reacting aluminum and phosphate precursors in a solvent, leading to the formation of solid this compound through precipitation or gelation.
Chemical Co-precipitation Techniques for Nanoparticles
Chemical co-precipitation is a straightforward and effective method for preparing this compound nanoparticles. This technique involves simultaneously precipitating aluminum and phosphate ions from a solution by adjusting parameters such as pH, concentration, and temperature. researchgate.netresearchgate.net The rapid precipitation under controlled conditions can lead to the formation of fine nanoparticles. researchgate.net
Studies have demonstrated the preparation of this compound nanoparticles using chemical co-precipitation, starting from precursors like aluminum sulfate (B86663) and sodium phosphate. researchgate.net The particle size and crystal structure of the resulting nanopowders can be characterized by techniques like X-ray diffraction (XRD), while scanning electron microscopy (SEM) provides information on surface morphology. researchgate.netresearchgate.net The pH of the precipitation process significantly influences the particle size and shape of the resulting this compound. researchgate.net
Sol-Gel Processing for Hybrid and Porous Materials
Sol-gel processing is a versatile technique that allows for the synthesis of this compound materials with controlled structures, including hybrid and porous forms. This method typically involves the hydrolysis and condensation of precursors, forming a sol that gradually gels into a solid network. encyclopedia.pub
This compound monoliths with hierarchical macro-mesoporous structures have been successfully prepared via the sol-gel process combined with phase separation. tandfonline.com In this approach, gelation can be mediated by agents like propylene (B89431) oxide, while polymers such as poly(ethylene oxide) can induce phase separation, leading to the formation of a porous structure upon drying. tandfonline.com The resulting materials can be amorphous initially, with crystalline phases like tridymite precipitating upon heat treatment at higher temperatures (e.g., above 1000 °C). tandfonline.com Sol-gel methods can also be used to create aluminum-phosphate-silicate hybrid materials with controlled microstructures. acs.orgacs.org
Hydrothermal and Solvothermal Syntheses of Crystalline Phases
Hydrothermal and solvothermal synthesis methods involve carrying out reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures. These conditions promote the crystallization of specific this compound phases and allow for control over crystal size and morphology. ereztech.com
Hydrothermal synthesis has been used to prepare various this compound structures, including molecular sieves like AlPO₄-5. researchgate.netresearchgate.net The synthesis typically involves reacting aluminum and phosphorus sources in the presence of a structure-directing agent (SDA) under hydrothermal conditions. researchgate.netresearchgate.net For instance, AlPO₄-5 with a hexagonal crystal structure has been synthesized from aluminum dross using triethylamine (B128534) as an SDA at temperatures between 453 K and 473 K. researchgate.net Hydrothermal reactions can also lead to the formation of crystalline hydrated this compound phases, such as AlPO₄·1.5H₂O, through controlled reactive crystallization. acs.orgresearchgate.net The reaction temperature significantly influences the crystalline phases obtained; for example, at higher temperatures (≥ 150 °C), amorphous this compound precursors can recrystallize into phases like berlinite (B1174126). wordpress.comacs.org
Binary Condensation Reactions: Acid-to-Base and Base-to-Acid Pathways
Binary condensation reactions are fundamental approaches for synthesizing aluminum phosphates, typically involving the reaction between an aluminum source and a phosphorus source. These reactions can proceed via either an acid-to-base or a base-to-acid pathway.
In the base-to-acid route, an aluminum hydroxide (B78521) slurry is progressively added to phosphoric acid, leading to the formation of this compound condensates. google.com Conversely, the acid-to-base route involves the addition of phosphoric acid to an aluminum hydroxide slurry, also resulting in the formation of this compound condensates. google.com
Variations of these pathways exist. For instance, an alternative base-to-acid route involves first creating acidic this compound by adding phosphoric acid to a portion of the aluminum hydroxide slurry, and then adding this acidic solution to the remaining aluminum hydroxide slurry to produce the condensate. google.com Similarly, an alternative acid-to-base route might involve mixing a portion of the aluminum hydroxide slurry with phosphoric acid to form an acidic this compound solution, which is then added to the remaining slurry. google.com
These reactions can be controlled to form an in situ powder layer of this compound. google.com The resulting aluminum phosphates can be amorphous, crystalline, or a mixture of both, and may exhibit properties such as low oil absorption and surface area, making them suitable for applications like filler pigments. google.com
Research findings indicate that the molar ratio of aluminum to phosphorus in the starting materials significantly influences the composition of the resulting acid this compound solution. For instance, when aluminum hydroxide reacts with phosphoric acid, a molar ratio of Al/P = 1/3 primarily yields Al(H₂PO₄)₃, while a ratio of Al/P = 1.4/3 results in a mixture where Al(OH)(H₂PO₄)₂ is the main compound and Al(H₂PO₄)₃ is secondary. rsc.org, nih.gov The proportion of these two phases is dependent on the initial Al/P molar ratio. rsc.org, nih.gov Specifically, increasing the Al/P ratio from 1.1/3 to 1.4/3 can decrease the amount of Al(H₂PO₄)₃ from 72.7% to 14.3% and increase the amount of Al(OH)(H₂PO₄)₂ from 27.3% to 85.7%. nih.gov
The acidity and conductivity of the acid this compound solutions are also affected by the Al/P ratio and the concentration of phosphoric acid. Solutions with an Al/P molar ratio of 1/3 tend to be more reactive due to their higher acidity compared to solutions with an Al/P ratio of 1.4/3. rsc.org, nih.gov, nih.gov The decrease in conductivity with increasing phosphorus concentration and Al/P molar ratio is attributed to the neutralization of protons as aluminum hydroxide dissolves. rsc.org
Template-Directed and Self-Assembly Synthesis Strategies
Template-directed synthesis and self-assembly strategies are crucial for controlling the structure and morphology of this compound materials, particularly for creating porous frameworks and nanostructures.
Utilization of Structure-Directing Agents in Microporous Material Formation
The synthesis of microporous aluminum phosphates, often referred to as ALPOs, frequently employs organic molecules as structure-directing agents (SDAs), also known as templates. wikipedia.org, ucl.ac.uk These organic molecules guide the formation of the porous framework during hydrothermal or solvothermal crystallization from synthetic gels. kentech.ac.kr
Organic amines are widely used as SDAs for zeolite-type ALPOs. kentech.ac.kr In acidic aqueous media, these amines become protonated, forming ammonium (B1175870) cations that can cooperatively assemble with inorganic anions through electrostatic interactions, directing the formation of microporous ALPO frameworks. kentech.ac.kr The molecular structure of the SDA is a critical factor in determining the framework topology of the resulting ALPO product, as the structure direction is highly dependent on the geometrical and chemical properties of the SDA. kentech.ac.kr
Numerous zeolite-type ALPOs and their analogues, such as AlPO-5 and AlPO₄-14, have been synthesized using amine-type SDAs. dicp.ac.cn, kentech.ac.kr For instance, 1,3-diaminopropane, formed in situ from propyleneurea, has been identified as the real SDA for the synthesis of ULM-6 crystals, a fluorinated aluminophosphate. dicp.ac.cn The synthesis of ULM-6 involves an aminothermal strategy using triisopropanolamine (B86542) (TIPA) as a solvent along with propyleneurea and HF. dicp.ac.cn
The use of fluoride (B91410) in combination with a solvothermal environment has shown promise for synthesizing porous materials, facilitating the crystallization of large single crystals and offering opportunities for creating materials with novel framework topologies. dicp.ac.cn Hydroxide anions can also play a cooperative role with fluorinated organic ions as SDAs, coordinating to framework aluminum atoms and bridging the organic SDAs and the framework walls. acs.org
Directed Self-Assembly of Nanoparticles and Hierarchical Structures
Self-assembly processes play a significant role in the formation of this compound nanoparticles and hierarchical structures, where particles spontaneously organize into ordered arrangements at various scales. mdpi.com, researchgate.net
A novel green synthesis method for this compound nanoplates utilizes extracts from Quercus suber somatic embryos, leveraging bioactive compounds like phytic acid (IP6). mdpi.com, researchgate.net This approach offers a more sustainable alternative to traditional methods that use harmful chemical reagents. mdpi.com The high phosphate content in these extracts facilitates the formation of complex crystal nanoplates. mdpi.com
Cross-linking between IP6 molecules, involving bonding between aluminum and phosphate groups from different IP6 molecules, contributes to the formation of larger and more complex structures. mdpi.com This process can lead to the hierarchical organization observed in the synthesized nanoplates. mdpi.com The complexes and bonds formed facilitate self-assembly, resulting in the spontaneous organization of IP6 molecules and Al³⁺ ions into ordered structures across different scales. mdpi.com
Characterization techniques such as electron microscopy (TEM and SEM) have revealed the hierarchical organization of these nanoplates, distinguishing them from more commonly observed spherical nanoparticles. mdpi.com, researchgate.net, researchgate.net FTIR spectroscopy has further validated the incorporation of phytic acid into the nanoplate structure. mdpi.com
Chemical co-precipitation is another method used for preparing this compound nanoparticles. researchgate.net Studies using this method have characterized the particle size, crystal structure, surface morphology, and functional groups of the synthesized nanoparticles using techniques like XRD, SEM, and FTIR. researchgate.net
Biological systems can also serve as biotemplates for the synthesis of inorganic nano/microstructures, including phosphates. rsc.org Natural molecular self-assembly in biological systems provides precise and unique structures that can act as templates, imparting nanoscale constraints for the synthesis of materials resembling the biotemplate. rsc.org Biotemplates can also function as stabilizers, leading to the formation of monodisperse nanoparticles. rsc.org Microbes, particularly bacteria with negatively charged carboxyl and phosphate groups in their exopolysaccharides, can facilitate the nucleation of positively charged metal ions, leading to the formation of nanostructures. rsc.org
Conversion from Aluminum Oxide Hydroxide Precursors
Aluminum oxide hydroxide, such as pseudoboehmite, is a common aluminum source used in the synthesis of aluminum phosphates, particularly in template-directed methods for microporous materials. kentech.ac.kr, ucl.ac.uk The conversion from these precursors involves reactions with phosphoric acid or other phosphate sources.
In the synthesis of microporous aluminophosphates, pseudoboehmite is often reacted with phosphoric acid in the presence of an SDA under hydrothermal or solvothermal conditions. kentech.ac.kr For example, in the synthesis of ULM-6, pseudoboehmite is used as the aluminum source. kentech.ac.kr
The reaction of aluminum hydroxide with phosphoric acid is a key step in preparing acid this compound solutions, which can then be used in various applications, including as binders in phosphate geopolymers. rsc.org, nih.gov, nih.gov The stoichiometry of the reaction between aluminum hydroxide and phosphoric acid dictates the composition of the resulting solution, with different Al/P molar ratios yielding different monothis compound species like Al(H₂PO₄)₃ and Al(OH)(H₂PO₄)₂. rsc.org, nih.gov
The dissolution of aluminum hydroxide in phosphoric acid plays a crucial role in the reaction mechanism, influencing the acidity and the subsequent precipitation and condensation processes. rsc.org, nih.gov, nih.gov The rate of this dissolution can be fostered by the acidity of the solution. nih.gov
Iii. Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Characterization of Electronic and Vibrational States
Spectroscopy allows for the investigation of both the vibrational modes of atoms within the aluminum phosphate (B84403) structure and the electronic transitions that occur upon excitation.
Vibrational Spectroscopy for Bond Analysis and Phase Identification
Vibrational spectroscopy, including Infrared and Raman techniques, is invaluable for probing the specific chemical bonds and structural units present in aluminum phosphate, as well as distinguishing between its various crystalline and amorphous phases.
Fourier-Transform Infrared (FTIR) Spectroscopy: Analysis of P-O-P, P-O, C-O-Al, O-P-O-Al, and O-Al Bonding Environments and Structural Units
FTIR spectroscopy is a powerful tool for identifying the functional groups and bonding environments within this compound. Analysis of FTIR spectra allows for the identification of key vibrations associated with phosphate tetrahedra and their connectivity to aluminum.
Studies have shown that FTIR spectra of aluminum-phosphate compounds are characterized by intense bands in the mid- and high-frequency ranges corresponding to P-O-P and P-O bonds within [PO₄] tetrahedra nih.gov. The position of the high-frequency band is related to the number of bridging oxygen atoms connecting these tetrahedra nih.gov. Differences in spectra can also indicate different polymorphic forms of this compound compounds nih.gov.
Specific band assignments in FTIR spectra of aluminum phosphates and related compounds include:
Bands around 1000-1100 cm⁻¹ indicate the presence of phosphate groups (P-O) mdpi.com.
Bands in the range of 800-1500 cm⁻¹ are associated with a wide absorbed hump in some phosphate glasses researchgate.net.
Bands centered at 487 cm⁻¹ are assigned to the bending vibrations of O-P-O units, potentially overlapped with metal cation vibrations researchgate.net.
Absorption bands at 756 cm⁻¹ (symmetric stretching) and 903 cm⁻¹ (asymmetric stretching) are attributed to P-O-P bonding researchgate.net.
Bands in the 800-400 cm⁻¹ range are related to the asymmetric and symmetric stretching vibrations of Al-O-P bonds researchgate.net. A thin intense band at 720 cm⁻¹ is attributed to the P-O-P symmetric stretching researchgate.net.
Multiple bands within the 1000-1250 cm⁻¹ range, including intense bands at 1002 cm⁻¹ and 1184 cm⁻¹, correspond to P=O and O-P-O asymmetric stretching vibrations, respectively researchgate.net.
The presence of Al-O-P groups can be indicated by bands detected by ATR-FTIR researchgate.net.
FTIR spectroscopy can also reveal the incorporation of organic molecules, such as phytic acid, into this compound structures mdpi.com. Peaks around 1650-1750 cm⁻¹ can indicate C=O stretching vibrations, while shifts in peaks around 1445, 1401, and 1354 cm⁻¹ can indicate CH₂ bending and O-H bending in carboxylic acids mdpi.com.
The formation of phosphate inner sphere surface complexes on aluminum oxide has been indicated by ATR-FTIR spectra derpharmachemica.com. In the presence of phosphate, bands and a shoulder appear in the 950-1200 cm⁻¹ range, implying the formation of phosphate inner sphere surface complexes with specific symmetries depending on pH derpharmachemica.com. The absence of a characteristic band around 1130-1137 cm⁻¹ can rule out the formation of a surface precipitate of this compound derpharmachemica.com.
Data Table: Characteristic FTIR Bands in this compound and Related Compounds
| Wavenumber Range (cm⁻¹) | Assignment | Source |
| 450-600 | ѵ out of plane bending modes of P-OH and P-O | researchgate.net |
| 487 | O-P-O bending vibrations (overlapped) | researchgate.net |
| 720 | P-O-P symmetric stretching | researchgate.net |
| 756 | P-O-P symmetric stretching | researchgate.net |
| 800-400 | Al-O-P asymmetric and symmetric stretching | researchgate.net |
| 800-1500 | Wide absorbed hump (phosphate glasses) | researchgate.net |
| 903 | P-O-P asymmetric stretching | researchgate.net |
| 950-1200 | Phosphate inner sphere surface complex (on Al₂O₃) | derpharmachemica.com |
| 1000-1100 | Phosphate groups (P-O) | mdpi.com |
| 1002 | P=O stretching | researchgate.net |
| 1184 | O-P-O asymmetric stretching | researchgate.net |
| 1650-1750 | C=O stretching (if organic present) | mdpi.com |
Raman Spectroscopy: Elucidation of Crystalline and Amorphous Phases and Vibrational Modes
Raman spectroscopy complements FTIR by providing information about different vibrational modes and is particularly useful for distinguishing between crystalline and amorphous phases of materials like this compound coherent.com. The presence or absence of long-range translational symmetry significantly impacts Raman spectra spectroscopyonline.com. Crystalline solids exhibit narrow Raman bands due to the restriction of sampling phonons near the Brillouin zone center, while amorphous solids show broader bands as contributions from the entire phonon density of states appear spectroscopyonline.com.
Raman spectroscopy has been used to study the vibrational features of this compound compounds nih.gov. The Raman spectrum of aluminum metaphosphate-sodium fluoride (B91410) glasses has been investigated to identify species with varying phosphorus and fluorine contents and aluminophosphate compounds arizona.edu.
Characteristic Raman bands observed in aluminum phosphates and related phosphate minerals include:
Intense bands around 990-1022 cm⁻¹ are attributed to the PO₄³⁻ ν₁ symmetric stretching mode researchgate.netnih.gov.
Low intensity bands at higher wavenumbers (e.g., 1058, 1115, 1148 cm⁻¹) are assigned to the PO₄³⁻ ν₃ antisymmetric stretching vibrations researchgate.net.
Bands in the 525-643 cm⁻¹ range are assigned to the ν₄ PO₄³⁻ bending modes, while bands around 393-420 cm⁻¹ are due to the ν₂ PO₄³⁻ bending modes researchgate.net. The observation of multiple bending bands supports the concept of non-equivalent phosphate units in the structure researchgate.net.
Raman bands in the hydroxyl stretching region (e.g., 3086-3648 cm⁻¹) indicate the presence of OH units researchgate.net.
A highly intense Raman band at approximately 1090-1170 cm⁻¹ is associated with the symmetric stretching vibrations of isolated [PO₄]³⁻ tetrahedra in AlPO₄ polymorphs researchgate.net.
The aluminum sub-lattice vibrations can give rise to low-intensity bands in the 735-570 cm⁻¹ region, and lattice vibrations can cause an intense band around 280 cm⁻¹ researchgate.net.
Raman analysis can reveal differences in the composition of this compound at different P/Al mole ratios, indicating varying anionic content like [PO₄]³⁻ ias.ac.in.
Data Table: Characteristic Raman Bands in this compound and Related Compounds
| Wavenumber Range (cm⁻¹) | Assignment | Source |
| ~280 | Aluminum sub-lattice vibrations (lattice vibrations) | researchgate.net |
| 393-420 | PO₄³⁻ ν₂ bending modes | researchgate.net |
| 525-643 | PO₄³⁻ ν₄ bending modes | researchgate.net |
| 735-570 | Aluminum sub-lattice vibrations | researchgate.net |
| 990-1022 | PO₄³⁻ ν₁ symmetric stretching mode | researchgate.netnih.gov |
| 1058, 1115, 1148 | PO₄³⁻ ν₃ antisymmetric stretching vibrations | researchgate.net |
| 1090-1170 | Isolated [PO₄]³⁻ symmetric stretching (AlPO₄ polymorphs) | researchgate.net |
| 3086-3648 | OH stretching vibrations | researchgate.net |
Electronic and Surface Spectroscopy
Electronic and surface sensitive spectroscopic techniques provide information about the electronic structure, elemental composition, chemical states, and surface properties of this compound.
X-ray Photoelectron Spectroscopy (XPS): Surface Chemical State and Elemental Binding Energy Shifts
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and chemical states of the near-surface region of a material ethz.ch. XPS involves exciting core electrons with X-rays and measuring the kinetic energy of the emitted photoelectrons ethz.ch. The binding energy of these electrons is characteristic of the element and its chemical environment, allowing for the identification of chemical states through binding energy shifts ethz.ch.
XPS is an attractive method for investigating and distinguishing between aluminum and its compounds aip.org. The Al 2p core XPS spectra show a substantial shift (about 2 eV) between the metal peak and compound peaks aip.org. The metal peak is also narrower than compound peaks, which can be used to identify the percentage area due to the metal and aluminum compounds aip.org.
For this compound (AlPO₄), the Al 2p binding energy is a key indicator. Studies have reported Al 2p binding energies around 75.3 eV assigned to AlPO₄ researchgate.net. Another study reported a peak at 75.3 eV for AlPO₄, with deconvolution revealing peaks at 75.3, 74.8, and 74.0 eV researchgate.net. The peak at 75.3 eV was assigned to AlPO₄ researchgate.net.
The O 1s binding energy can also provide information, although distinguishing between oxide and hydroxide (B78521) features in aluminum compounds can be challenging as their O 1s peaks often fall within a narrow range aip.org. For this compound formed from phosphoric acid and aluminum nitrate (B79036) precursors, the O 1s binding energy component at 531.5 eV is considered typical researchgate.net.
P 2p peaks in XPS spectra can also provide insights into the phosphate environment. Shifts in P 2p peaks to higher binding energies have been observed, potentially due to phosphate transitions researchgate.net.
Data Table: Typical XPS Binding Energies for this compound and Related Species
| Element | Core Level | Chemical State | Binding Energy (eV) | Source |
| Al | 2p | Al metal | 72.6 | thermofisher.com |
| Al | 2p | Aluminosilicate (B74896) | 74.4 | thermofisher.com |
| Al | 2p | Al oxide | 74.6 | thermofisher.com |
| Al | 2p | Al oxide on Al foil | 75.6 | thermofisher.com |
| Al | 2p | AlPO₄ | ~75.3 | researchgate.netaip.org |
| Al | 2p | AlPO₄ (deconvoluted peaks) | 75.3, 74.8, 74.0 | researchgate.net |
| O | 1s | Typical in AlPO₄ (from precursors) | 531.5 | researchgate.net |
| P | 2p | Phosphate transitions | 133.2, 134.1 | researchgate.net |
| C | 1s | Adventitious C-C | ~284.8 | thermofisher.com |
Note: Binding energies can vary depending on the specific compound, sample preparation, and referencing method.
UV-Visible Spectroscopy: Investigation of Electronic Transitions and Anisotropic Properties
UV-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a material by measuring its absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum upi.edu. The absorption of light at specific wavelengths corresponds to the excitation of electrons from lower energy ground states to higher energy excited or antibonding orbitals upi.edu.
UV-Vis spectroscopy has been used to characterize this compound nanoplates mdpi.com. The absorption peaks observed in the UV-Vis spectra of this compound can be attributed to specific electronic transitions within the structure, influenced by the presence of aluminum and its interaction with phosphate groups mdpi.comresearchgate.net. The presence of multiple peaks in the UV-Vis spectra, such as those observed at 345-360 nm and 402 nm for this compound nanoplates, indicates their anisotropic nature mdpi.comresearchgate.net. Anisotropic materials exhibit varying physical properties, including optical properties, along different axes due to their distinct shapes and crystal orientation mdpi.com.
A distinct absorption peak in the UV-Vis spectra is indicative of the presence and formation of this compound nanoplates mdpi.com. For this compound nanoplates, an absorption peak was observed at 402 nm, corresponding to the long wave region, which is characteristic of these nanoparticles mdpi.com.
Data Table: UV-Vis Absorption Peaks for this compound Nanoplates
| Wavelength (nm) | Assignment/Observation | Source |
| 345-360 | Indicative of anisotropic nature | mdpi.comresearchgate.net |
| 402 | Characteristic absorption peak | mdpi.comresearchgate.net |
| Multiple peaks | Indicates anisotropic nature | mdpi.comresearchgate.net |
| Distinct peak | Indicates presence/formation | mdpi.com |
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS): Probing Local Atomic Environments and Acid Sites
X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for investigating the local atomic environment around specific elements within a material. XANES is sensitive to the electronic density of states and local geometry, while EXAFS provides detailed information about the neighboring atoms, including their identity, distance, coordination number, and the degree of disorder in their atomic shell researchgate.netsemineral.es. This makes XAS particularly useful for studying non-crystalline samples or comparing structures in different states semineral.es.
In the context of this compound, XAS and EXAFS have been applied to probe the local structure of substituted elements and acid sites. For instance, EXAFS spectroscopy has been used to investigate the structure of acid sites in cobalt-substituted aluminophosphates (AlPOs) catalysts. Data from Co K-edge spectra revealed the local structure of cobalt ions in different states (as-prepared, calcined, and reduced). In as-prepared materials, Co(II) ions were found in regular four-coordinated sites. Calcined analogues showed complex behavior, with varying degrees of Co(II) oxidation to Co(III), and distorted local coordination for high-spin Co(III). The formation of oxygen vacancies through dehydroxylation was suggested to lead to undercoordinated Lewis acid, Co(II) sites. EXAFS analysis combined with computer modeling indicated that Brønsted acid sites in reduced samples correspond to Co(II) species in a distorted environment due to a neighboring protonated oxygen ion acs.org.
EXAFS has also been employed to study the local atomic order around rare earth ions, such as Er3+ and Yb3+, in aluminophosphate glasses. Analysis of EXAFS data provided a detailed description of the atomic neighborhood in the first two shells around the rare earth ions. In one study, each rare earth ion was found to be surrounded by approximately 7 PO4 tetrahedra linked by corner oxygen atoms researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local environment, connectivity, and dynamics of specific atomic nuclei within a material. Solid-state NMR is particularly valuable for studying the structure of solid this compound materials, including crystalline and amorphous phases, and hybrid materials.
Solid-State 31P NMR: Characterization of Phosphate Environments and Structural Units
Solid-state 31P NMR is widely used to characterize the different phosphate environments and structural units in this compound and related materials. The chemical shift of the 31P nucleus is highly sensitive to its local coordination environment, including the number of bridging oxygens and the identity of the neighboring atoms (e.g., Al).
In aluminosilicate glasses with added P2O5, solid-state NMR, including 31P Magic Angle Spinning (MAS) NMR, has been used to quantitatively determine the phosphorus environment. In glasses with low Al2O3 content, phosphorus was primarily found as orthophosphate and pyrophosphate species. These depolymerized units decreased with increasing Al2O3 content, indicating a strong affinity of PO4 tetrahedra for aluminum, which helps reduce phase separation nih.govrsc.org.
For layered metal phosphate compounds, MAS NMR studies have shown a correlation between the 31P isotropic chemical shift value and the type of phosphate group. For instance, (H2PO4)-, (HPO4)2-, and (PO4)3- groups exhibit characteristic isotropic 31P chemical shifts researchgate.net. Solid-state 31P NMR has also provided evidence for the hydrolysis of phosphate molecules adsorbed on the surface of boehmite (γ-AlOOH), revealing phosphate environments sensitive to solution pH researchgate.net.
In aluminum polyphosphate gels, 31P NMR spectroscopy has been used to investigate structural changes upon aging and drying. Larger polyphosphate chains contribute significantly to gel formation, while smaller units are expelled. Hydrolysis and chain scission of polyphosphate chains occur during gelation. The spectra of dried gels show broad peaks, with the main contribution from Al-bonded middle-chain Q2 groups. Free and Al-bound orthophosphate, as well as Al-bonded chain end (Q1) groups, can also be identified by their characteristic shifts scielo.br.
Multi-Nuclear NMR for Hybrid Material Analysis
Multi-nuclear NMR, involving the study of different nuclei such as 27Al, 31P, and others (e.g., 1H, 23Na, 17O, 29Si), provides a more comprehensive understanding of the structural connectivity and interactions in this compound-based hybrid materials. By combining data from different nuclei, researchers can elucidate the local environments of both aluminum and phosphorus, as well as their linkages to other components in the material.
Multinuclear solid-state NMR, including 27Al and 31P NMR, has been used to investigate the atomic structure of ordered mesostructured aluminophosphates. These studies can differentiate between different types of materials based on their composition and provide insights into the correlation between structural parameters (like d001 values from XRD) and the observed NMR resonances acs.org.
In the analysis of ternary metaphosphate glasses containing aluminum, a set of 31P, 27Al, and 23Na NMR techniques has been employed to determine phosphate speciation and short- and medium-range order. These studies suggest that aluminum is likely in a six-coordinate environment, connected to PO4 tetrahedra through corners, with no evidence of Al-O-Al bonds acs.org.
Multinuclear solid-state NMR, including 13C, 29Si, 31P, and 27Al NMR, has been used to study the structural evolution of aluminum-phosphate hybrid materials, such as those prepared by sol-gel methods. These analyses can reveal the formation of AlPO4 units within the matrix and heterocondensation leading to Al-O-P and P-O-Si linkages researchgate.net. Techniques like 2D heteronuclear correlation NMR can further aid in the unambiguous identification of phosphate groups and the determination of water or hydroxyl units acs.org.
In molten and solidified mixtures containing AlPO4, in situ high-temperature multi-nuclear NMR (19F, 23Na, 27Al, 17O, and 31P) has been used to identify dissolved species and confirm the formation of Al-O-P bonding. Solid-state NMR techniques like MQMAS, REDOR, and HSQC are then used to characterize the solidified materials nih.gov.
Diffraction and Imaging Techniques for Microstructural Analysis
Diffraction and imaging techniques provide essential information about the long-range order, crystalline phases, crystallite size, orientation, morphology, and internal structures of this compound materials.
X-ray Diffraction (XRD): Determination of Crystalline Systems, Phase Identification (e.g., Monoclinic, Triclinic, Tridymite, Berlinite (B1174126), Metaphosphates, Orthophosphates), Crystallite Size, and Orientation
X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in a sample, determining their crystal systems and lattice parameters, and estimating crystallite size and orientation. This compound exists in several crystalline forms, many of which are analogous to silica (B1680970) (SiO2) polymorphs, including berlinite (quartz-like), tridymite-like, and cristobalite-like structures wikipedia.orgwikidoc.orgiucr.orgpatsnap.com.
Berlinite, the naturally occurring anhydrous form, has a hexagonal quartz-like structure wikipedia.orgwikidoc.orgvedantu.comwikipedia.orgchemicalbook.com. Upon heating, crystalline AlPO4 (berlinite) transforms into tridymite and cristobalite forms, mirroring the behavior of silicon dioxide wikipedia.orgwikidoc.org.
AlPO4 exhibits modifications with quartz, cristobalite, and tridymite-type crystal structures iucr.org. The high-temperature forms, cristobalite and tridymite, can persist metastably at ambient conditions iucr.org. Tridymite itself shows a sequence of phase transitions, resulting in various forms, including monoclinic and triclinic (pseudo-orthorhombic) modifications at room temperature iucr.orgresearchgate.net. These forms have been refined from X-ray powder diffraction data using silica analogues as starting models iucr.orgresearchgate.net. The framework structures of both monoclinic and triclinic tridymite are composed of six-membered rings of tetrahedra with differing distortion patterns iucr.orgresearchgate.net. Ordered occupation of alternate tetrahedra by Al and P leads to changes in lattice parameters and space group compared to silica tridymite iucr.orgresearchgate.net.
XRD is used to identify these different phases. For example, studies on this compound sealed alumina (B75360) coatings used XRD to identify the presence of berlinite-type orthophosphate AlPO4, formed by the reaction between the sealant and the alumina coating researchgate.nettypeset.io. In a mixed system of amorphous this compound and titania, XRD showed that the this compound crystallized exclusively in a tridymite-like structure belonging to the orthorhombic system over a specific temperature range ias.ac.in.
XRD is also used to characterize synthetic this compound materials, including molecular sieves (ALPOs), which have framework structures with microporous cavities made of alternating AlO4 and PO4 tetrahedra wikipedia.orgwikidoc.org. The crystal structure parameters of different this compound phases, such as the monoclinic form of aluminum cyclohexaphosphate Al(PO3)3, can be determined using techniques like Rietveld analysis of powder XRD data nih.gov.
Metaphosphates, such as aluminum metaphosphate (Al(PO3)3), can also be characterized by XRD. The sealant in this compound sealed coatings, with a P:Al molar ratio of 3, was identified as referring to metaphosphates Al(PO3)3 researchgate.nettypeset.io. Aluminum cyclohexaphosphate, another polymorphic form of Al(PO3)3, crystallizes in a monoclinic space group nih.gov.
Orthophosphates, with the general formula M3(PO4)2 or MPO4, are also relevant. Aluminum orthophosphate (AlPO4) is the focus, existing in various crystalline forms as discussed drugfuture.com. Hydrated orthophosphates like variscite and meta-variscite (AlPO4·2H2O) also have distinct structures wikipedia.orgwikidoc.org.
Electron Microscopy (EM): Visualization of Morphology and Internal Structures
Electron Microscopy (EM), including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides visual information about the morphology, particle size, and internal structures of this compound materials.
SEM is commonly used to observe the surface morphology of this compound particles and coatings. Studies on this compound sealed alumina coatings used SEM to characterize the microstructure, revealing a lamellar structure with columnar γ-Al2O3 grains and the penetration of the this compound sealant into structural defects like pores, cracks, and gaps between lamellae researchgate.nettypeset.io. SEM has also been used to examine the morphology of this compound formed by homogeneous precipitation, showing the formation of spherical particles under specific conditions researchgate.net. The morphology of molecular sieves, such as AlPO-5, can also be studied by SEM, revealing shapes like hexagonal pillars or spheres depending on synthesis conditions researchgate.net.
TEM provides higher resolution imaging, allowing for the visualization of internal structures and crystallographic details. Analytical TEM, in conjunction with SEM and XRD, was used to characterize the microstructure of this compound sealed alumina coatings researchgate.nettypeset.io. TEM can reveal the hierarchical organization of nanoplates in synthesized this compound materials mdpi.com. Combined with techniques like Electron Energy-Loss Spectroscopy (EELS) and Energy Dispersive X-ray Spectroscopy (EDX), TEM can provide detailed chemical and structural insights at the nanoscale, identifying different phases and their distribution within a material rsc.org. For instance, TEM has been used to study the internal microstructure of complex particles, revealing the presence of sub-particles and secondary phases rsc.org.
Scanning Electron Microscopy (SEM): Surface Morphology, Particle Shape, and Hierarchical Organization
Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface morphology and particle shape of this compound. SEM images reveal the external characteristics of the particles, including their size, shape, and how they are organized in larger structures. Studies on this compound nanoparticles synthesized by chemical co-precipitation have utilized SEM to identify the morphology of the particles. researchgate.netresearchgate.net The morphology of most particles in one study was observed to be tetrahedral in SEM images. researchgate.net
SEM also provides insights into the hierarchical organization of this compound structures. For instance, electron microscopy (TEM and SEM) has revealed the hierarchical organization of complex crystal nanoplates of this compound, distinguishing them from more commonly observed spherical nanoparticles. researchgate.net This hierarchical organization observed in SEM images can suggest self-assembly processes during synthesis. mdpi.com SEM results have also demonstrated that this compound adjuvant suspensions can consist of submicron particles that form a continuous porous surface. nih.govresearchgate.net
Transmission Electron Microscopy (TEM): Nanoparticle Size, Internal Microstructures, and Amorphous vs. Crystalline Distinction
Transmission Electron Microscopy (TEM) is employed to investigate the internal microstructures and determine the size of this compound nanoparticles. TEM offers higher resolution than SEM and can provide information about the crystallinity of the material. High-resolution TEM images of this compound nanoplates have shown distinct edges and faces, indicative of their crystalline nature. mdpi.com
TEM is also crucial for distinguishing between amorphous and crystalline phases within this compound materials. For example, TEM examination of annealed this compound powders has shown two distinct types of material: samples containing isolated crystallites and those with an amorphous/glassy matrix containing nanocrystalline inclusions. google.com TEM can reveal nanocrystalline inclusions embedded within an amorphous matrix in synthesized this compound powders. google.com
Supplementary Characterization for Material Properties
Beyond detailed structural imaging, other techniques are used to analyze the bulk properties and composition of this compound.
Dynamic Light Scattering (DLS) and Laser Diffraction (LD): Particle Hydrodynamic Diameter and Size Distribution Analysis
Dynamic Light Scattering (DLS) and Laser Diffraction (LD) are techniques used to determine the particle size and size distribution of this compound, particularly in suspensions. DLS measures the hydrodynamic diameter of particles based on their Brownian motion. frontiersin.org LD measures particle size distribution by analyzing the angular variation in the intensity of scattered light. nih.gov
Studies have utilized DLS and LD to characterize the particle size distribution of this compound adjuvant suspensions. nih.govresearchgate.netresearchgate.net For instance, upon adsorption of protein antigens onto this compound, the size distribution has been observed to become narrower, driven by the derived diameter of the this compound adjuvant. nih.govresearchgate.net The particle size (Dv50 value) of this compound adjuvant in one study was in the range of 9–13 μm. nih.gov Different this compound products can exhibit varying median sizes and polydispersity indices when characterized by DLS. frontiersin.org
Energy Dispersive X-ray (EDX) Spectroscopy: Elemental Composition and Distribution Mapping
Energy Dispersive X-ray (EDX) spectroscopy, often coupled with SEM or TEM, is used to analyze the elemental composition of this compound and map the distribution of elements within a sample. EDX identifies and quantifies the elements present in a specific area by detecting and measuring the characteristic X-rays emitted from the sample when bombarded with electrons. epa.gov
EDX analysis of this compound has confirmed the presence of aluminum and phosphorus, indicating successful synthesis. mdpi.com EDX can be used in conjunction with SEM and TEM to analyze the elemental composition of nanoparticles. mdpi.com Elemental mapping using EDX can show the distribution of elements like aluminum and phosphorus within a sample. researchgate.netfrontiersin.org While EDX provides rapid qualitative analysis, it can also provide quantitative analysis of elemental composition with adequate standards. epa.gov Discrepancies between EDX and XRD results in detecting phosphorus in this compound can occur if phosphorus is in very low concentration in the analyzed region for EDX. mdpi.com
Intrinsic Fluorescence (IF) Spectroscopy: Probing Conformational Changes in Adsorbed Biomolecules
Intrinsic Fluorescence (IF) spectroscopy is a dye-free method used to evaluate changes in aromatic amino acid residues within proteins, providing information about their local environment and conformational changes. nih.gov This technique is particularly useful for studying the interaction of this compound with biomolecules, such as proteins, when this compound is used as an adjuvant. nih.govmdpi.comgoogle.com
Iv. Theoretical and Computational Chemistry of Aluminum Phosphates
Quantum Mechanical Approaches for Electronic and Structural Properties
Quantum mechanical methods are fundamental to predicting the intrinsic properties of materials. By solving the equations that govern the behavior of electrons, these approaches can accurately model the electronic and structural characteristics of aluminum phosphate (B84403) compounds.
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.com It has been successfully applied to aluminum phosphate and related materials to predict a variety of properties.
Vibrational Frequencies: DFT calculations are used to compute the vibrational frequencies of this compound compounds. These theoretical spectra can be compared with experimental data from Raman and infrared spectroscopy to provide a precise assignment of spectral features to specific vibrational modes. researchgate.net For instance, studies have shown that the spectra of aluminum phosphates are typically characterized by intense bands in the mid- and high-frequency ranges corresponding to P–O–P and P–O bonds within the [PO4] tetrahedron. researchgate.netnih.gov The combined use of experimental and theoretical approaches helps to distinguish between different polymorphic forms of these compounds. researchgate.net The vibrational properties of phosphate groups are highly sensitive to their conformation and interactions with their environment, making the explicit inclusion of solvent molecules in DFT models crucial for accurate predictions. nih.gov
Adsorption Behavior: DFT is employed to model the adsorption of molecules onto aluminum-containing surfaces. researchgate.net For example, it has been used to investigate phosphate sorption on corundum (α-Al2O3), a related aluminum oxide. researchgate.net These calculations help in creating structural models of adsorbed phosphate, such as bidentate and monodentate complexes, and comparing them with experimental data to determine the nature of the surface complexes formed. researchgate.net DFT studies on Zr-doped aluminum phosphates (ZrAPOs) have shown that the introduction of zirconium (Zr) activates the adsorption of C=O bonds of substrates, which is crucial for catalytic applications like aldol condensation. dtu.dk
Electronic Structure: The electronic properties of this compound materials are extensively studied using DFT. For aluminum phosphide (AlP) nanocrystals, ab initio methods are used to determine properties like total energy, cohesive energy, energy gap, and valence band width. researchgate.net Such calculations have shown that increasing the nanocrystal size can lead to a decrease in the lattice constant and an increase in the core energy gap. researchgate.net DFT has also been used to study the electronic structure of systems like aluminum and phosphorus co-doped graphene, where the introduction of these dopants can modify the electronic properties and open a band gap. researchgate.net
Proton Binding Sites: Computational methods, including DFT, have been utilized to determine the most favorable proton binding sites in aluminophosphate structures. For instance, proton binding calculations performed on the structure of H-SAPO-37 correctly identified the sites with the highest fractional occupancies as observed in crystallographic studies. acs.org
Ab initio methods, which are quantum chemistry methods based on first principles, are instrumental in bridging the gap between theoretical models and experimental observations. These calculations provide a detailed understanding of the spectral features observed in experiments.
By comparing experimentally measured Raman and infrared spectra with those calculated using ab initio techniques, researchers can confidently assign specific spectral features to particular modes of vibration. researchgate.netnih.gov This correlation is essential for interpreting experimental data accurately and understanding the structural properties of different this compound polymorphs. researchgate.net For example, this approach has been used to identify characteristic vibrations that can distinguish between different phases of Al(PO3)3. nih.gov Similarly, ab initio simulations of X-ray absorption and photoemission spectra support the interpretation of experimental results, enabling a detailed understanding of adsorption geometry and chemical bonding at surfaces. nih.gov For small- and medium-sized calcium phosphate clusters, ab initio calculations combined with implicit solvation models have been used to examine their structures and infrared spectra. rsc.org
Computational Modeling of Active Sites and Interaction Mechanisms
Computational modeling is a vital tool for elucidating the nature of active sites and the mechanisms of interaction in this compound systems. These models provide a molecular-level understanding of how this compound interacts with other molecules, such as proteins or reactants in catalytic processes.
In silico calculations, including molecular docking, are used to explore the binding mechanisms of different this compound structures with proteins like lysozyme (B549824) and bovine serum albumin. biointerfaceresearch.com These simulations can identify conceivable binding modes and the specific amino acid residues involved in the interaction. biointerfaceresearch.com The results of such studies indicate that interactions are often dominated by hydrogen bonds and salt bridges. biointerfaceresearch.com
DFT calculations are also extensively used to study interaction mechanisms. For example, DFT has been used to investigate the affinity energies for a family of complexes between aluminum and 2,3-diphosphoglyceric acid, a biophosphate molecule. rsc.org Similar studies have been conducted on the interaction of aluminum with glucose 6-phosphate, providing insights into the diversity of binding modes and the factors driving binding affinity. rsc.org Furthermore, computational studies on the interaction between aluminum and serine/phosphoserine have confirmed that phosphorylation increases the affinity for aluminum, particularly at physiological pH. nih.gov These models help to characterize the complex picture of aluminum-phosphate interactions at a fundamental level. rsc.org
Data Tables
Table 1: Comparison of Computational Methods in this compound Research
| Computational Method | Property Investigated | Key Findings |
| Density Functional Theory (DFT) | Vibrational Frequencies | Allows for proper assignment of experimental spectral features to specific vibrational modes. researchgate.net |
| Adsorption Behavior | Helps determine the structure of surface complexes (e.g., bidentate vs. monodentate) on aluminum-containing surfaces. researchgate.net | |
| Electronic Structure | Predicts properties like energy gaps and the effects of dopants on the electronic behavior of materials. researchgate.netresearchgate.net | |
| Proton Binding Sites | Correctly reproduces the most favorable proton sites in aluminophosphate zeolites as confirmed by crystallography. acs.org | |
| Ab Initio Methods | Correlation with Experimental Spectra | Provides a direct link between theoretical calculations and experimental Raman/IR spectra for structural analysis. researchgate.netnih.gov |
| Molecular Dynamics (MD) | Dynamics of Adsorbed Species & Interfacial Interactions | Investigates the physical movement of atoms, interdiffusion at interfaces, and the influence of solvent on molecular behavior. nih.govmdpi.com |
| Lattice Energy Minimization | Polymorph Stability & Crystal Structures | Predicts stable crystal structures and has been used to reproduce the known structures of this compound polymorphs. acs.org |
| Molecular Docking | Active Sites & Interaction Mechanisms | Explores the binding modes of this compound with proteins, identifying key interactions like hydrogen bonds and salt bridges. biointerfaceresearch.com |
Simulation of Brønsted, Lewis, and Redox Centers in Catalytic Frameworks
Computational simulations are instrumental in characterizing the active sites in aluminophosphate (AlPO) catalytic frameworks. These materials can possess Brønsted and Lewis acid sites, and potentially redox centers, which are fundamental to their catalytic activity.
Brønsted and Lewis Acid Sites: The acidity of aluminophosphate-based materials is a key factor in their catalytic performance. The incorporation of silicon into the AlPO framework to form silicoaluminophosphates (SAPOs) can generate Brønsted acidity. Computational studies, often employing Density Functional Theory (DFT), are used to model these acid sites. The substitution of Al³⁺ or P⁵⁺ by cations with different charges in the AlPO framework can create charge imbalances, leading to the formation of Brønsted or Lewis acid sites. For instance, the substitution of Al³⁺ with Mg²⁺ can create Brønsted acid centers.
Simulations help in determining the location, strength, and local structure of these acid sites. For example, in silico studies on amorphous silica-alumina have shown that the interaction of probe molecules like pyridine and carbon monoxide with the surface can distinguish between Brønsted and Lewis acid sites. Infrared (IR) spectroscopy simulations can predict the vibrational frequencies of hydroxyl groups associated with Brønsted acidity (e.g., Si-OH-Al bridges), which can then be correlated with experimental data. These simulations indicate that the geometry and the local environment of the T-atoms (tetrahedrally coordinated atoms) significantly influence the acid strength.
Redox Centers: While aluminophosphates are not traditionally known for their redox activity, the incorporation of transition metal ions into the framework can introduce redox centers. Computational modeling can be used to investigate the electronic structure of these metal-substituted AlPOs and predict their redox properties. DFT calculations can elucidate the molecular orbital coefficients of the frontier molecular orbitals in aluminum complexes, revealing that in some cases, the redox activity is centered on the ligands rather than the aluminum ion itself. For instance, in homoleptic Al(III) complexes with azobisphenolate ligands, computational studies have shown that the frontier molecular orbitals are located on the ligands, indicating that the ligands are susceptible to oxidation.
Proton Binding Calculations and Site Determination
The determination of proton binding sites and the calculation of their binding energies are crucial for understanding the Brønsted acidity of aluminophosphates. Computational methods, particularly DFT, are powerful tools for this purpose.
The proton affinity (PA), or the negative of the enthalpy change for the protonation reaction, is a key descriptor of Brønsted acidity. By calculating the total energies of the protonated and deprotonated forms of an aluminophosphate cluster or periodic model, the proton affinity can be determined. These calculations have shown that the acidity of a Brønsted site in an aluminophosphate framework is highly dependent on its location within the porous structure and the local coordination environment.
For example, in silico studies on zeolites, which are structurally related to some aluminophosphates, have demonstrated that the deprotonation energy (a measure of Brønsted acid strength) varies for different oxygen sites within the framework. These calculations can identify the most probable protonation sites. Theoretical studies on FER zeolite, an aluminosilicate (B74896), have shown that the stability of Brønsted acid sites is enhanced by the formation of hydrogen bonds and that the acid strength is influenced by the proximity of other aluminum atoms. Such computational insights are transferable to understanding protonation in aluminophosphate materials.
Computational benchmarks have been developed to assess the accuracy of different theoretical methods for calculating binding energies between organic structure-directing agents and zeolite frameworks, which can be adapted for studying proton binding in aluminophosphates. These studies help in selecting computationally efficient and accurate methods for high-throughput screening of potential catalytic materials.
Characterization of Aluminum(III) Interaction Modes with Biophosphates
The interaction of aluminum(III) ions with biophosphates is of significant biological interest. Computational chemistry plays a vital role in elucidating the binding modes, affinities, and structures of the resulting complexes.
DFT calculations, often combined with implicit solvent models, are used to characterize the interaction of Al(III) with various phosphate-containing biomolecules, such as adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP). These studies reveal that Al(III) has a high affinity for phosphate groups. Computational results suggest that Al(III) preferentially forms dicoordinated complexes with two phosphate groups, where the interaction with each phosphate is of a monodentate character.
Molecular docking simulations have been employed to study the binding of different this compound species with proteins. For instance, in silico studies on the interaction of Al(PO₄)₃, AlOH(PO₄)₂, and Al(OH)₂PO₄ with lysozyme and bovine serum albumin have shown that hydrogen bonds and salt bridge interactions are dominant in the binding. Such simulations can predict the preferred binding pockets and the stability of the resulting complexes.
Computational studies have also been used to estimate the stability constants of Al(III) complexes with various organic and inorganic phosphates. By establishing linear free energy relationships, the binding affinity of Al(III) for different phosphate ligands can be compared. These theoretical investigations provide a molecular-level understanding of the coordination chemistry of aluminum with biophosphates, which is challenging to obtain solely through experimental methods due to the complexity of these systems in aqueous solutions.
Thermodynamic and Energetic Considerations in this compound Systems
The thermodynamic and energetic properties of aluminum phosphates are fundamental to understanding their formation, stability, and phase transitions. Computational and theoretical analyses provide valuable data in this area.
Analysis of Lattice Energy-Density Relationships
The lattice energy of a crystalline solid is a measure of the strength of the forces that hold the ions together. It is a key factor influencing physical properties such as hardness, melting point, and solubility. For aluminophosphates, which can exist in various framework structures with different porosities, the relationship between lattice energy and framework density is of particular interest.
Generally, for ionic compounds, a higher lattice energy is associated with smaller internuclear distances and higher ionic charges. Computational studies using interatomic potential models and DFT can calculate the lattice energies of different aluminophosphate polymorphs. These calculations have shown that microporous aluminophosphates are metastable with respect to their dense polymorph, berlinite (B1174126).
A database of open-framework aluminophosphate structures reveals a wide range of framework densities. The framework density is inversely related to the porosity of the material. By plotting the calculated lattice energies against the framework densities of various AlPO structures, a correlation can be established. Typically, less dense (more porous) structures are expected to have less favorable (less negative) lattice energies compared to their dense counterparts. Computational analyses allow for a systematic investigation of this relationship across a large number of known and hypothetical aluminophosphate frameworks.
Studies on Thermodynamic Stability of Hydrated Aluminum Phosphates
The stability of hydrated aluminum phosphates is crucial in various contexts, from geochemistry to materials science. Experimental and computational studies have been conducted to determine their thermodynamic properties.
The dissolution of synthetic hydrated this compound, AlPO₄·1.5H₂O, has been investigated as a function of pH. Such studies have shown that this phase is metastable with respect to the dihydrate, variscite (AlPO₄·2H₂O). Through solubility measurements and thermodynamic modeling, key thermodynamic parameters have been determined. ingentaconnect.comnih.govresearchgate.net
| Thermodynamic Parameter | Value | Conditions |
| Solubility Product (log Ksp) | -20.46 ± 0.40 | 22 °C |
| Standard Gibbs Free Energy of Formation (ΔG°f) | -1980.5 ± 2.0 kJ mol⁻¹ | 22 °C |
Table 1: Thermodynamic data for AlPO₄·1.5H₂O ingentaconnect.comnih.govresearchgate.net
These experimental findings are complemented by computational studies. DFT calculations can be used to predict the enthalpy of formation of different hydrated this compound phases. For instance, the enthalpy of water adsorption on AlPO₄-H3 has been calculated to be -67 kJ mol⁻¹, which is more negative than that for other aluminophosphates like AlPO-18, indicating a stronger interaction with water. researchgate.net
V. Functional Applications of Aluminum Phosphates in Advanced Materials Research
Catalysis and Molecular Sieve Engineering
The catalytic potential of aluminum phosphates is extensive, spanning organic synthesis, petrochemical processes, and environmental remediation. Their effectiveness stems from a combination of acidic and basic sites on their surface, which can be tailored for specific chemical transformations.
Heterogeneous Catalysis in Organic Synthesis Reactions
Aluminum phosphate-based materials serve as robust and efficient heterogeneous catalysts, facilitating important carbon-carbon bond-forming reactions and transformations.
Knoevenagel Condensation : A composite of aluminum phosphate (B84403) and aluminum oxide (AlPO₄-Al₂O₃) has proven to be an effective basic catalyst for the Knoevenagel condensation. This reaction, which involves the condensation of aldehydes or ketones with active methylene compounds, can be carried out efficiently at room temperature and without a solvent using this catalyst. Research has shown that when aldehydes are used as reactants, the reaction is highly stereoselective, yielding exclusively the E isomer.
Alcohol Transesterification : this compound derived from naturally occurring phytic acid demonstrates high efficiency in the transesterification of diethyl carbonate with various biomass-derived alcohols. This process yields unsymmetrical organic carbonates with high selectivity (greater than 96%). The catalyst's excellent performance is attributed to a high concentration of Lewis acidic sites, which activate the carbonyl groups in the diethyl carbonate and the hydroxyl groups in the alcohols.
Table 1: Performance of this compound Catalysts in Organic Synthesis
| Reaction | Catalyst | Reactants | Conditions | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| Knoevenagel Condensation | AlPO₄-Al₂O₃ | Aldehydes, Malononitrile | Room Temp, Solvent-Free | High Yield, E isomer only | Current time information in Vadodara, IN, IN. |
| Alcohol Transesterification | Phytic Acid-derived AlPO₄ | Diethyl Carbonate, Alcohols | Not Specified | >96% Selectivity | mdpi.com |
Development of Molecular Sieve Materials (AlPO-n, SAPO) for Selective Catalytic Processes and Gas Separation
Aluminophosphate (AlPO) and silicoaluminophosphate (SAPO) molecular sieves are a class of microporous materials with structures analogous to zeolites. They are constructed from alternating AlO₄ and PO₄ tetrahedra. In SAPOs, silicon atoms can substitute for phosphorus, creating Brønsted acid sites and modifying the material's catalytic properties.
These materials are of significant interest for gas separation, particularly for the capture of carbon dioxide (CO₂). AlPO and SAPO materials with specific structures (such as LTA, CHA, and AFI) exhibit unusually low heats of adsorption for CO₂ (13–25 kJ/mol). This property is advantageous as it allows for high selectivity and easier regeneration of the adsorbent material compared to traditional zeolites, potentially lowering the energy costs associated with carbon capture processes. nih.govwikipedia.org
Application as Methanol Dehydration Catalysts
This compound is a key catalyst in the dehydration of methanol to produce dimethyl ether (DME), a clean-burning alternative fuel. Solid-acid catalysts, particularly those comprising this compound and modified γ-alumina, are used for this process.
Research indicates that modifying γ-alumina with phosphorus enhances catalytic performance. The activity of these catalysts is closely linked to their surface acidity; materials with weak and/or moderate acidic sites show the best performance and stability. Studies have found that an optimal molar ratio of aluminum to phosphorus (Al/P) exists, with a ratio of 1.5 demonstrating the highest activity for methanol dehydration. acs.orgnih.gov The moderate acidity of this compound-based catalysts is also beneficial in dual-catalyst systems for the direct synthesis of DME from synthesis gas, as it helps to prevent coke formation and undesirable side reactions. researchgate.net
Table 2: Effect of Al/P Ratio on Methanol Dehydration Activity
| Catalyst (Al/P Ratio) | Methanol Conversion (%) | DME Selectivity (%) | Reference |
|---|---|---|---|
| Pure γ-Al₂O₃ | Moderate | High | acs.orgnih.gov |
| AP1.5 (1.5) | High | High | acs.orgnih.gov |
| AP1.0 (1.0) | Lower than AP1.5 | High | acs.orgnih.gov |
Photocatalytic Enhancement in Composite Systems (e.g., TiO₂, ZnO)
This compound can be integrated into composite systems to enhance photocatalytic activity. When titanium dioxide (TiO₂) is coated with this compound, the resulting composite material retains the photocatalytic properties of TiO₂ while also gaining the high-temperature resistance and anti-rusting functions of the this compound coating. google.com This dual functionality is valuable for creating durable and efficient photocatalytic surfaces. The mass ratio of this compound to titanium dioxide can be controlled, with ratios typically in the range of 0.05–1:1, to optimize performance. google.com In related systems, while not using this compound directly, doping zinc oxide (ZnO) with aluminum has been shown to improve photocatalytic efficiency by increasing the active surface area and enhancing charge separation. uj.ac.za
Catalytic Activity in Oxygen Evolution Reactions (OER)
The oxygen evolution reaction (OER) is a critical process in water splitting for hydrogen production and in metal-air batteries. While research has heavily focused on transition metal phosphides, the role of this compound is also emerging. Self-assembled this compound nanoplates have been found to improve charge transport and the availability of active sites in OER catalysis. mdpi.com Furthermore, nanocomposites of gold and this compound (Au/AlPO₄) have demonstrated a remarkable enhancement in catalytic activity for the oxygen reduction reaction (ORR), a related and equally important reaction in energy conversion. This enhancement is attributed to electron transfer from the this compound to the gold, which modifies the electronic structure of the gold and improves its catalytic properties. acs.org
Adsorption Phenomena and Environmental Technologies
The high surface area and chemical affinity of this compound and related aluminum-based compounds make them effective adsorbents for environmental remediation, particularly for water treatment.
One of the most significant applications is the removal of phosphorus from wastewater to combat eutrophication. theseus.fi Coagulants such as aluminum sulfate (B86663) (alum) are widely used in water treatment. When added to water, the aluminum ions react with dissolved orthophosphates to form insoluble this compound (AlPO₄), which precipitates out and can be removed with the sludge. wikipedia.orgaquasan.ca
Furthermore, the waste product from drinking water treatment, known as water treatment residuals (WTRs), which are rich in aluminum hydroxides and phosphates, can be repurposed as low-cost adsorbents. These materials have a strong affinity for anionic species and have been shown to be effective in removing not only phosphorus but also heavy metals from stormwater runoff. researchgate.nettheseus.fi Studies have demonstrated the capacity of these aluminum-based residuals to reduce levels of dissolved copper, lead, and zinc. researchgate.net However, the adsorption process can be competitive, with substances like silicates and humic acids in natural waters potentially interfering with and reducing the efficiency of phosphate removal. nih.gov
Table 3: Pollutant Removal Efficiency using Aluminum-Based Adsorbents
| Pollutant | Adsorbent | Median Removal Efficiency (%) | Reference |
|---|---|---|---|
| Dissolved Copper | Water Treatment Residuals | 27.4 | researchgate.net |
| Dissolved Lead | Water Treatment Residuals | 36.3 | researchgate.net |
| Dissolved Zinc | Water Treatment Residuals | 69.3 | researchgate.net |
| Phosphorus (as Phosphate) | Aluminum Salts (Alum) | Up to 90% (in parallel precipitation) | theseus.fi |
Adsorbent Development for Heavy Metal Ion Removal in Wastewater Treatment
The challenge of removing heavy metal ions from wastewater has spurred research into effective and economical adsorbent materials. While the primary application of aluminum salts in wastewater treatment has traditionally been for phosphorus removal, studies have shown that this process can concurrently enhance the removal of certain heavy metals. For instance, the addition of aluminum salts like alum and sodium aluminate for phosphorus precipitation has been observed to improve the removal of copper and chromium from wastewater. This co-removal is attributed to the inclusion of heavy metal ions within the amorphous aluminum hydroxide (B78521) floc, a precursor in the formation of this compound in phosphorus-rich environments.
The mechanism of heavy metal removal by phosphate-based materials, including this compound, is multifaceted. It can involve direct precipitation, where the metal ions react with phosphate ions to form insoluble metal phosphates. Additionally, adsorption onto the surface of this compound particles plays a crucial role. The surface of this compound can possess hydroxyl groups that facilitate the complexation and binding of heavy metal cations. The effectiveness of removal is often pH-dependent, with optimal conditions varying for different metal ions.
Research into aluminum-modified adsorbents has shown promise for heavy metal removal. For example, aluminum-modified talc has been synthesized and found to be an effective adsorbent for phosphate, with the potential for extension to heavy metal cation removal due to the modification of surface charge and availability of active sites. While direct, comprehensive studies focusing solely on this compound as a primary adsorbent for a wide range of heavy metals are still emerging, the existing evidence from related applications suggests its significant potential in this area.
Table 1: Overview of Heavy Metal Removal using Aluminum-Based Compounds
| Adsorbent/Treatment | Target Heavy Metal(s) | Removal Mechanism(s) | Key Findings |
| Aluminum Salts (Alum, Sodium Aluminate) | Copper, Chromium | Co-precipitation with aluminum hydroxide/phosphate | Enhanced removal of Cu and Cr observed during phosphorus treatment. |
| Aluminum-Modified Talc | General Cations (inferred) | Adsorption, Surface Complexation | Effective for phosphate removal, suggesting potential for cationic heavy metals. |
Gaseous Pollutant Adsorption by Nanostructured Aluminum Phosphates
Nanostructured aluminum phosphates, particularly microporous aluminophosphates (AlPOs), have garnered significant attention for their potential in the selective adsorption of gaseous pollutants. Their well-defined pore structures, high surface areas, and tunable framework topologies make them excellent candidates for gas separation and purification applications, most notably in carbon dioxide (CO2) capture.
Several aluminophosphate structures have been synthesized and investigated for their CO2 adsorption properties. These materials exhibit promising CO2 uptake capacities and, critically, high selectivity for CO2 over other gases commonly found in flue gas streams, such as nitrogen (N2). The adsorption mechanism in these materials is primarily physisorption, driven by van der Waals forces and electrostatic interactions between the CO2 molecules and the atoms of the aluminophosphate framework. The size and shape of the micropores play a crucial role in the selective sieving of gas molecules.
Research has demonstrated that certain aluminophosphates, such as AlPO-53 and AlPO-25, exhibit a significantly higher uptake of CO2 compared to N2. This selectivity is attributed to the specific dimensions of their 8-ring window apertures, which can effectively sieve CO2 from a gas mixture. Furthermore, many of these aluminophosphate materials display a lower sensitivity to water compared to benchmark adsorbents like zeolite 13X, which is a significant advantage as moisture is a common component of industrial gas streams and can inhibit the performance of many adsorbents. The relatively hydrophobic nature of these aluminophosphates also translates to lower energy requirements for regeneration.
While the primary focus of research has been on CO2 capture, the potential for nanostructured aluminum phosphates to adsorb other gaseous pollutants like sulfur oxides (SOx) and nitrogen oxides (NOx) is an area of growing interest. The principles of selective adsorption based on molecular size, shape, and polarity can be applied to the removal of these harmful gases as well. However, more targeted research is needed to fully explore and optimize aluminophosphate structures for the specific challenges posed by SOx and NOx adsorption.
Table 2: CO2 Adsorption Properties of Selected Aluminophosphates
| Aluminophosphate Type | CO2 Uptake (mmol/g) at 273 K and 101 kPa | CO2/N2 Selectivity | Key Structural Feature |
| AlPO-17 | ~2.5 | Moderate | 8-ring window apertures |
| AlPO-18 | - | Moderate | 8-ring window apertures |
| AlPO-53 | ~1.6 | High | Squeezed 8-ring windows |
| AlPO-25 | - | High | Squeezed 8-ring windows |
Advanced Composites and Structural Materials
Aluminum phosphates are integral to the development of advanced composites and structural materials, offering enhanced performance characteristics such as high strength, thermal stability, and flame retardancy.
Integration in Chemically Bonded Phosphate Ceramics (CBPC) for High-Performance Binders
Chemically Bonded Phosphate Ceramics (CBPCs) represent a class of materials that bridge the gap between traditional cements and sintered ceramics, offering processing at lower temperatures. This compound is a key component in the formulation of high-performance CBPCs, where it functions as a binder. The formation of the phosphate bond is a result of an acid-base reaction between an acid phosphate, such as monothis compound, and a metal oxide like magnesia or alumina (B75360).
The use of an this compound binder, often synthesized from phosphoric acid and aluminum hydroxide, allows for the creation of a CBPC matrix at room temperature. This is a significant advantage over traditional ceramic processing that requires high-temperature sintering. The resulting material is a solid with high strength, excellent high-temperature stability, and good abrasion resistance. The degree of cross-linking through P–O–Al and P–O–P bonds increases with temperature, which is crucial for the development of the material's properties.
Research has shown that the properties of the CBPC can be tailored by adjusting the formulation, such as the Si/P ratio and the content of curing agents like magnesia. For instance, studies have identified optimal ratios that maximize the flexural strength of the CBPC. The reaction between magnesia and the phosphate binder can lead to the formation of new mineral phases, such as newberyite, which contributes to the development of the ceramic's strength.
Fiber-Reinforced this compound Composites: Investigation of Mechanical and Viscoelastic Properties
To overcome the inherent brittleness of ceramic materials, including this compound-bonded ceramics, reinforcement with fibers is a common strategy. Fiber-reinforced this compound composites exhibit significantly improved toughness and ductility, making them suitable for a wider range of structural applications. Both short fibers, such as polyvinyl alcohol (PVA) fibers, and continuous fibers, like carbon fiber sheets, have been successfully integrated into this compound-based CBPC matrices.
The addition of fibers dramatically enhances the mechanical properties of the composites. For example, the incorporation of PVA fibers can double the flexural strength compared to the unreinforced matrix. Continuous carbon fibers offer even more substantial improvements, with the flexural strength and modulus of elasticity increasing significantly with the number of fiber layers. These composites demonstrate a transition from brittle to more ductile failure modes.
Dynamic mechanical analysis (DMA) reveals that these fiber-reinforced this compound composites behave as inorganic polymer viscoelastic materials with excellent damping properties. The storage modulus, loss modulus, and loss factor are key parameters that characterize their viscoelastic behavior. The type of fiber reinforcement influences these properties, with short fiber composites showing better resistance to elastic deformation and continuous fiber composites exhibiting stronger resistance to viscous deformation.
Table 3: Mechanical Properties of Fiber-Reinforced this compound Composites
| Reinforcement Type | Fiber Content/Layers | Flexural Strength (MPa) | Modulus of Elasticity (GPa) |
| None (Control) | 0 | ~5 | 2.92 |
| PVA Fibers | 0.8 wt.% | ~10 | 3.01 |
| PVA Fibers | 1.5 wt.% | 13.86 | 4.2 |
| Carbon Fiber Sheet | 1 Layer | 14.8 | 5.77 |
| Carbon Fiber Sheet | 2 Layers | - | 8.31 |
| Carbon Fiber Sheet | 3 Layers | 31.32 | 10.88 |
Polymeric Aluminum Organophosphates as Hybrid Flame Retardants in Polymer Composites
The flammability of polymeric materials is a significant concern in many applications. Polymeric aluminum organophosphates have emerged as a class of effective hybrid flame retardants for polymer composites. These compounds are nanostructured materials that combine both organic and inorganic components, offering a synergistic approach to flame retardancy. They are synthesized by reacting aluminum sources, such as boehmite (an aluminum oxide hydroxide), with organophosphorus acids.
The incorporation of these hybrid flame retardants into polymer matrices, such as epoxy resins, can significantly improve the fire performance of the resulting composites. The flame retardant mechanism is complex and can involve actions in both the condensed phase and the gas phase. In the condensed phase, the this compound component can promote the formation of a protective char layer that acts as a barrier to heat and mass transfer, slowing down the combustion process. The organophosphorus component can also contribute to charring.
Thermal analysis techniques, such as thermogravimetric analysis (TGA), are used to evaluate the thermal stability of these flame-retardant composites. The results often show that the incorporation of polymeric aluminum organophosphates can increase the temperature at which significant degradation of the polymer begins and can also increase the amount of char residue at high temperatures. Cone calorimetry is another important tool for assessing flammability, providing data on parameters like the heat release rate (HRR). Studies have shown that the addition of these hybrid flame retardants can lead to a reduction in the peak HRR of the polymer composite. proquest.comnih.gov
Table 4: Thermal Properties of Epoxy Composites with Aluminum-Organophosphorus Hybrids (APH)
| Filler | Filler Content (wt%) | Peak Heat Release Rate (W/g) (from PCFC) | Residue at 800 °C (wt%) (from TGA of filler) |
| None (Pure Epoxy) | 0 | 400 | Negligible |
| Boehmite | 17 | Reduced | 76 |
| DPPA-Al (APH) | 17 | Reduced | 33 |
| DEHPA-Al (APH) | 17 | Reduced | 38 |
| DEPA-Al (APH) | 17 | Reduced | 41 |
Application as Refractory Materials and in High-Temperature Ceramic Composites
The high-temperature stability of this compound makes it an excellent material for refractory applications. It is commonly used as a binder in the production of refractory castables and bricks. Phosphate-bonded refractories are known for their superior strength, load-bearing capacity, and abrasion resistance at elevated temperatures compared to some other types of refractories.
The bonding mechanism involves the reaction of phosphoric acid or an acid phosphate with a refractory aggregate, such as high-alumina materials. This reaction forms an this compound cement that binds the aggregate particles together. The resulting ceramic, often containing the crystalline orthophosphate berlinite (B1174126) (AlPO4), exhibits high compressive strength. The processing of these materials can be done at relatively low temperatures, which is a significant advantage.
In high-temperature ceramic composites, this compound serves as a matrix material that can withstand extreme thermal environments. These composites are being explored for applications in aerospace and other industries where materials are subjected to high temperatures and corrosive atmospheres. The use of this compound as a binder allows for the fabrication of complex shapes that retain their structural integrity at temperatures where many other materials would fail. The selection of appropriate raw materials and processing conditions is crucial for optimizing the performance of these high-temperature materials.
Role in Corrosion Protection Coatings
This compound serves as a crucial component in the formulation of advanced corrosion protection coatings, offering an environmentally friendly alternative to traditional toxic pigments containing lead or chromium. researchgate.net Its efficacy stems from its ability to form a protective passivation film on the surface of metallic substrates. researchgate.net When incorporated into coatings, such as those based on phenolic, alkyd, or epoxy resins, this compound pigments exhibit excellent anti-rust performance. researchgate.net The mechanism of protection involves the release of phosphate anions in the presence of water, which then react with the metal surface to form a stable, insoluble layer. This layer acts as a physical barrier, preventing the ingress of corrosive agents like water and oxygen, thereby inhibiting the corrosion process. researchgate.net
Research has demonstrated that coatings containing aluminum tripolyphosphate provide superior anti-corrosive features and self-healing properties compared to standard epoxy anti-rust paints. researchgate.net Studies on mild steel in a phosphoric acid solution have shown that this compound acts as a mixed-type inhibitor, influencing both the anodic and cathodic corrosion reactions without altering the fundamental mechanism of hydrogen evolution. globethesis.com The inhibition efficiency is dependent on the concentration of this compound, with higher concentrations leading to greater protection. globethesis.com
Furthermore, this compound has been effectively utilized as a sealant for plasma-sprayed alumina coatings. osti.gov In this application, it penetrates the pores and structural defects of the alumina layer, reacting with the alumina to form not only condensed phosphates but also berlinite-type orthophosphate (AlPO₄). osti.gov This dual mechanism of adhesive binding and chemical bonding significantly enhances the corrosion and wear resistance of the alumina coating. osti.gov The development of nano-sized this compound has shown even greater anti-corrosion efficiency compared to its micron-sized counterparts, particularly in polyurethane-based coatings. scinito.ai
Below is a table summarizing the findings of a study on the mass corrosion rate of steel with coatings containing a mixture of this compound and walnut shell powder. scinito.ai
| Ratio of this compound to Walnut Shell Powder | Theoretical Mass Corrosion Rate (g/(m²·h)) | Experimental Mass Corrosion Rate (g/(m²·h)) |
| 8:1 | 0.020 | 0.018 |
Photopolymerizable Hybrid Materials for Additive Manufacturing
Aluminum phosphates are integral to the development of novel photopolymerizable hybrid materials specifically designed for additive manufacturing, also known as 3D printing. hep.com.cnoptica.orgresearchgate.net These materials are typically organic-inorganic hybrids, synthesized via a sol-gel route, which allows for the creation of stable and transparent resins suitable for vat-photopolymerization techniques like stereolithography (SLA). optica.orgresearchgate.net
The synthesis of these materials often involves the reaction of an aluminum precursor, such as aluminum-tri-sec-butoxide, with a phosphate-containing methacrylate monomer, like 2-hydroxyethyl methacrylate phosphoric acid ester (HEMA-P). researchgate.net This process results in the formation of aluminum-phosphate species that are covalently bonded to a polymethylmethacrylate (PMMA) network during photopolymerization. hep.com.cnoptica.org The resulting structure is a highly interconnected and interlocked inorganic/organic network. rareearthexchanges.com
A key advantage of these this compound-based hybrid materials is their optical transparency in the visible and near-infrared regions (420 nm - 1100 nm), making them suitable for the fabrication of photonic devices through additive manufacturing. rareearthexchanges.com
The table below presents data from a study on aluminum-phosphate-silicate hybrid materials, illustrating the effect of the Al/P ratio on the predominant aluminum-phosphate structures. hep.com.cnoptica.org
| Al/P Atomic Ratio | Predominant Aluminum-Phosphate Structure | Effect on Heterocondensation with Alkoxysilane |
| 3:1 | Monomeric chain structures | Promotes |
| 1:3 | Dimeric chain structures | Hinders |
Electrorheological Behavior of Anhydrous Aluminum Orthophosphate Particles
Anhydrous aluminum orthophosphate (AlPO₄) particles are a key component in the formulation of electrorheological (ER) fluids. ER fluids are smart materials that exhibit a significant change in their viscosity when an electric field is applied. researchgate.net This property makes them suitable for various applications, including clutches, dampers, and other adaptive mechanical systems. rsc.org
The ER activity of this compound-based suspensions is critically dependent on the preparation conditions of the AlPO₄ particles, particularly the heat treatment process. researchgate.netmst.edu Studies have shown that the ER effect, measured as shear stress in the presence of an electric field, is more pronounced in suspensions containing tridymite AlPO₄ particles prepared under isothermal conditions. researchgate.net The formation of different AlPO₄ polymorphs, such as those similar in structure to α-quartz or tridymite, is influenced by the thermal dehydration of hydrated this compound (AlPO₄·2H₂O). researchgate.net
The underlying mechanism for the enhanced ER activity with increased heat treatment temperature and time is attributed to the formation of a more defect-rich particle surface. researchgate.netmst.edu This increased surface defectiveness is a result of intrinsic thermal disorder. mst.edu The ER fluid is typically a suspension of these AlPO₄ particles in a carrier fluid with low dielectric properties and electrical conductivity, such as silicone oil. youtube.com The weight fraction of the AlPO₄ disperse phase in these fluids typically ranges from 10% to 20%. researchgate.net
Research has demonstrated that suspensions with tridymite AlPO₄ particles can exhibit a significant ER effect, with shear stress values ranging from 420 to 620 Pa in electric fields of 3.5 to 4.0 kV/mm. researchgate.net
The following table summarizes the electrorheological activity of AlPO₄ suspensions under different preparation conditions. researchgate.net
| AlPO₄ Polymorph | Preparation Condition | Electric Field (kV/mm) | Shear Stress (Pa) |
| Tridymite-like | Isothermal Heat Treatment | 3.5 - 4.0 | 420 - 620 |
| α-quartz-like | Polythermal Heat Treatment | 3.5 - 4.0 | Lower than tridymite |
Luminescent and Optical Material Science
Rare-Earth Doped Aluminum Phosphates for Tunable Luminescence and White Light Emitting Diodes
Rare-earth (RE) doped aluminum phosphates are a significant class of materials in the field of luminescence, particularly for their application as phosphors in white light-emitting diodes (WLEDs). globethesis.comnih.gov The this compound host matrix provides excellent chemical and thermal stability for the incorporated rare-earth ions. nih.gov By doping with various RE ions, the luminescent properties of the material can be precisely controlled to achieve desired emission colors. researchgate.net
For instance, Dy³⁺-doped phosphate glasses can exhibit a combination of blue and yellow emissions, which can be combined to produce white light under UV excitation. researchgate.netresearchgate.net The intensity ratio of the yellow to blue emissions can be tuned by co-doping with other rare-earth ions, such as Tm³⁺. researchgate.netresearchgate.net Similarly, co-doping with Eu³⁺ and Tb³⁺ in various host materials allows for tunable emission from green to red, which is crucial for achieving warm white light in WLEDs. semanticscholar.orgmdpi.com The energy transfer between the co-doped rare-earth ions is a key mechanism for this tunability. mdpi.com
The development of WLEDs often involves combining a blue or near-ultraviolet LED chip with phosphors that can convert this high-energy light into a broad spectrum of visible light. globethesis.com Rare-earth doped aluminum phosphates are well-suited for this purpose due to their efficient absorption of UV/blue light and subsequent emission in the visible range. researchgate.net For example, Eu²⁺ doped materials can provide a strong, broad blue emission band. researchgate.net
The table below provides examples of rare-earth dopants in phosphate-based materials and their corresponding luminescent properties for WLED applications.
| Rare-Earth Dopant(s) | Host Material | Excitation Wavelength (nm) | Emission Color(s) |
| Dy³⁺ | Zinc-Aluminum Phosphate Glass | UV | White (Blue + Yellow) |
| Eu³⁺, Tb³⁺ | Strontium Molybdate | UV | Tunable (Green to Red) |
| Eu²⁺ | Li₂SrSiO₄ | 400-480 | Yellow |
| Dy³⁺, Tm³⁺ | Phosphate Glass | UV | Tunable White |
Optical Properties of Aluminum-Doped Phosphate Glasses
The incorporation of aluminum into phosphate glass networks significantly enhances their properties for optical applications. researchgate.netoptica.org The addition of aluminum oxide (Al₂O₃) is known to improve the chemical durability and thermomechanical stability of phosphate glasses, making them more robust for various applications, including hosting rare-earth ions for lasers and optical amplifiers. researchgate.netosti.gov
Spectroscopic studies, such as Raman spectroscopy, are used to investigate the structural changes in aluminophosphate glasses with varying Al₂O₃ content. optica.org These studies reveal changes in the vibration frequencies and relative intensities of Qⁿ units (where 'n' is the number of bridging oxygens per phosphate tetrahedron), providing insights into the connectivity of the glass network. optica.org
The optical properties, such as refractive index and transmission, are also affected by the addition of aluminum. scinito.aimst.edu For example, in zinc aluminophosphate glasses, an increase in alumina content leads to a decrease in the refractive index. mst.edu These glasses are being explored as potential materials for optical filters and other optical devices. scinito.aimst.edu
The table below summarizes the effect of increasing Al₂O₃ content on the properties of a specific aluminophosphate glass system. mst.edu
| Property | Trend with Increasing Al₂O₃ Content |
| Molar Volume | Increase |
| Glass Transition Temperature | Increase |
| Density | Decrease |
| Refractive Index | Decrease |
Fluorescence Sensing Mechanisms (e.g., Metal-Organic Frameworks for Phosphate Detection)
This compound-based materials, particularly metal-organic frameworks (MOFs), have emerged as promising platforms for fluorescence-based chemical sensing. hep.com.cn MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Aluminum-based MOFs are particularly attractive due to their stability and the strong affinity of aluminum for phosphate. hep.com.cnresearchgate.net
The primary mechanism for phosphate detection using luminescent Al-MOFs is based on the modulation of the MOF's fluorescence upon interaction with phosphate ions. hep.com.cn In one example, an Al-MOF functionalized with amine groups exhibits fluorescence originating from ligand-to-metal charge transfer (LMCT). hep.com.cn When phosphate is introduced, it coordinates strongly with the Al-O sites in the MOF. hep.com.cn This interaction inhibits the LMCT process, leading to a recovery of the intrinsic fluorescence of the organic linker. hep.com.cn This change in fluorescence intensity can be correlated to the concentration of phosphate, allowing for sensitive and selective detection. hep.com.cn
Fluorescence quenching is another common sensing mechanism in MOFs. osti.govnih.govresearchgate.net In this process, the analyte (quencher) interacts with the excited state of the luminescent MOF, leading to a decrease in the fluorescence intensity. researchgate.net The efficiency of quenching can be influenced by factors such as the formation of new chemical bonds or energy transfer from the MOF to the analyte. osti.gov For instance, the adsorption of methyl red isomers on aluminum-based MOFs has been shown to effectively quench their fluorescence through π-π interactions between the aromatic rings of the quencher and the MOF's linkers, in addition to carboxylate-metal bonding. nih.gov
The high selectivity of these Al-MOF sensors for phosphate over other common anions is a significant advantage for environmental monitoring applications. hep.com.cn
The table below outlines the key aspects of fluorescence sensing mechanisms in aluminum-based MOFs for phosphate detection. hep.com.cn
| Sensing Mechanism | Interaction | Resulting Fluorescence Change | Detection Limit (Example) |
| Fluorescence Recovery | High affinity between Al-O and phosphate inhibits Ligand-to-Metal Charge Transfer (LMCT) | Recovery of the organic linker's intrinsic fluorescence | 3.25 µmol/L |
| Fluorescence Quenching | Adsorption of quencher molecules via chemical bonding and/or π-π interactions | Decrease in fluorescence intensity | Analyte-dependent |
Nanomaterials Research and Nanostructure Engineering
The field of nanomaterials research has identified this compound as a compound with significant potential for nanostructure engineering. Its utility spans from the creation of self-assembled architectures to its role in sophisticated surface modification techniques. Research also extends to the related compound, aluminum phosphide, for sensing applications, and explores the optical properties of this compound nanomaterials that may have implications for plasmonics.
The spontaneous organization of molecules into ordered structures, or self-assembly, is a cornerstone of nanotechnology. In the context of this compound, research has demonstrated the formation of complex nanostructures, particularly nanoplates, through green synthesis methods. mdpi.comucm.es This approach utilizes bioactive compounds from plant extracts, such as phytic acid (IP6), as a sustainable alternative to conventional chemical reagents. mdpi.comucm.es
The self-assembly process is facilitated by the interaction between phytic acid and aluminum ions (Al³⁺). The multiple phosphate groups within phytic acid coordinate with Al³⁺ ions, forming aluminum-phosphate chelate complexes. mdpi.com These complexes then cross-link, leading to the formation of larger, hierarchically organized structures. mdpi.com Electron microscopy has revealed the formation of distinct nanoplates, a departure from the more commonly observed spherical nanoparticles. mdpi.comucm.esresearchgate.net X-ray diffraction (XRD) analysis of these nanoplates has confirmed the presence of this compound in triclinic and monoclinic crystal structures, both forms of tridymite. mdpi.comucm.esresearchgate.net This self-assembly into chain-like architectures has been found to enhance charge transport and the availability of active sites, which is beneficial for applications like oxygen evolution reaction (OER) catalysis. mdpi.com In other research, this compound nanoparticles have been uniformly precipitated on the surfaces of halloysite nanotubes (HNTs), demonstrating another form of controlled assembly where the HNTs serve as a template. nih.govresearchgate.net
| Property | Description | Source(s) |
| Synthesis Method | Green synthesis using phytic acid (IP6) from Quercus suber somatic embryo extracts. | mdpi.comucm.es |
| Assembly Mechanism | Formation of Al³⁺-IP6 chelate complexes followed by cross-linking and hierarchical organization. | mdpi.com |
| Resulting Nanostructure | Nanoplates. | mdpi.comucm.es |
| Crystal System | Coexistence of triclinic (anorthic) and monoclinic structures. | mdpi.comucm.esresearchgate.net |
| Potential Application | Improved charge transport for catalysis (e.g., OER). | mdpi.com |
Surface modification techniques allow for the precise engineering of surfaces at the nanoscale. One such technique, nanoshaving, has been successfully used to create nanopatterns in self-assembled monolayers (SAMs) of alkylphosphonates on aluminum oxide surfaces. rsc.orgrsc.orgresearchgate.net This process is conducted under ambient conditions using an atomic force microscope (AFM) probe, which is traced across the surface at an elevated load to mechanically remove molecules from the SAM. rsc.orgrsc.orgresearchgate.net
Due to the strong bond between the alkylphosphonates and the aluminum oxide surface, significant force is required to pattern the monolayer, with loads reported to be in excess of 400 nN. rsc.orgrsc.org Following the patterning of an octadecylphosphonate SAM, the shaved regions can be backfilled through the adsorption of a different molecule, such as aminobutyl phosphonate, resulting in chemical patterns with features as small as 39 nm. rsc.orgrsc.orgresearchgate.net
These molecular nanopatterns can also serve as a resist for wet chemical etching. After nanoshaving a SAM on an aluminum film, the exposed metal can be etched, for instance with an aqueous solution of sodium hydroxide. rsc.org This process has been used to transfer the pattern into the underlying aluminum, creating trenches 25–35 nm deep and approximately 180 nm wide. rsc.orgrsc.orgresearchgate.netwhiterose.ac.uk This demonstrates a viable method for fabricating metallic nanostructures through a combination of self-assembly and scanning probe lithography. rsc.orgrsc.orgresearchgate.net
| Parameter | Value / Description | Source(s) |
| Technique | Nanoshaving of self-assembled monolayers (SAMs). | rsc.orgrsc.org |
| Substrate | Aluminum oxide surface. | rsc.orgrsc.org |
| Monolayer | Alkylphosphonates (e.g., n-octadecylphosphonic acid). | rsc.org |
| Required AFM Load | > 400 nN. | rsc.orgrsc.orgresearchgate.net |
| Smallest Feature Size | 39 nm. | rsc.orgrsc.orgresearchgate.net |
| Etched Feature Dimensions | 25–35 nm depth, ~180 nm width. | rsc.orgrsc.orgresearchgate.netwhiterose.ac.uk |
While structurally distinct from this compound, aluminum phosphide (AlP) has been the subject of theoretical studies for its potential in nanotechnology, particularly in the form of nanotubes (AlPNTs). mdpi.comresearchgate.net These inorganic nanotubes, which are isoelectronic counterparts to silicon, are investigated for their electronic properties and their ability to act as sensors for various molecules. researchgate.net
Density functional theory (DFT) calculations have been employed to explore the adsorption behavior of various gas molecules on the surface of single-walled AlPNTs. researchgate.nettandfonline.comfigshare.com Studies show that pristine AlPNTs interact with gases like hydrazine (HZ), carbon disulfide (CS₂), carbon dioxide (CO₂), sulfur dioxide (SO₂), hydrogen selenide (H₂Se), and hydrogen sulfide (H₂S). tandfonline.comresearchgate.net The interaction with HZ is predicted to be physisorption with a modest sensing response. researchgate.net
To enhance sensitivity, research has explored decorating the AlPNT surface with transition metals (e.g., Co, Ti, Sc, Ca). researchgate.net This modification significantly improves the adsorption energy and sensing response. For example, decorating an AlPNT with calcium (Ca) was predicted to increase the sensing response to hydrazine from approximately 2.7 to 89.0 and change the adsorption energy from -4.6 to -23.8 kcal/mol. researchgate.net Similarly, Al₁₂P₁₂ nanocages have been studied as potential sensors for volatile organic compounds (VOCs) like methanol and ethanol, with adsorption energies reaching up to -27.23 kcal/mol. rsc.org
| Adsorbate | Adsorbent | Adsorption Energy (kcal/mol) | Sensing Response (SR) | Source(s) |
| Hydrazine (HZ) | Pristine AlPNT | -4.6 | ~2.7 | researchgate.net |
| Hydrazine (HZ) | Co-decorated AlPNT | -21.0 | 22.5 | researchgate.net |
| Hydrazine (HZ) | Ti-decorated AlPNT | -21.9 | 36.8 | researchgate.net |
| Hydrazine (HZ) | Sc-decorated AlPNT | -22.4 | 50.4 | researchgate.net |
| Hydrazine (HZ) | Ca-decorated AlPNT | -23.8 | 89.0 | researchgate.net |
| Ethanol (EtOH) | Al₁₂P₁₂ Nanocage | -27.23 | Not specified | rsc.org |
Surface Plasmon Resonance (SPR) is an optical phenomenon resulting from the collective oscillation of conduction electrons in metallic nanoparticles when excited by light of a specific wavelength. rsc.orgwikipedia.orgnanocomposix.com This effect is well-documented for noble metal (e.g., gold, silver) and aluminum metal nanoparticles, which exhibit strong absorption and scattering of light. wikipedia.orgnanocomposix.comresearchgate.net Aluminum metal nanostructures are particularly noted for strong plasmon resonances in the visible and ultraviolet regions. researchgate.net
In contrast, this compound (AlPO₄) is a wide-bandgap inorganic material, not a metal. researchgate.netresearchgate.net Its optical properties are primarily governed by its lattice structure rather than by free conduction electrons. researchgate.net However, investigations into the optical characteristics of AlPO₄ nanomaterials have revealed features that could suggest complex light-matter interactions. For instance, UV-VIS spectroscopy of green-synthesized this compound nanoplates showed a prominent absorption peak at 402 nm, which has been hypothesized to indicate specific optical resonances or potential plasmonic effects. mdpi.com The surfaces of these nanoplates may interact with light differently than bulk materials, leading to distinct absorption characteristics. mdpi.com
Furthermore, this compound has been identified as a novel material for daytime passive radiative cooling due to its high solar reflectivity (up to 97%) and high mid-infrared emissivity. researchgate.net While these properties are not a direct manifestation of SPR, they highlight the unique optical behavior of AlPO₄ structures. The direct application of this compound nanomaterials in SPR sensing is not established; they are more likely to serve as dielectric components in plasmonic systems rather than the primary plasmonic material itself.
Vi. Future Research Directions and Emerging Trends
Development of Novel Aluminum Phosphate (B84403) Frameworks with Tailored Pore Architectures
Significant future research will focus on the creation of new aluminum phosphate frameworks with precisely controlled pore sizes and structures. This involves designing materials with tailored pore architectures to optimize performance in applications such as catalysis, separation, and adsorption. Scientists are exploring methods to prepare nano this compound materials with higher specific surface area and unique pore structures through nanotechnology. chemicalbook.com The adjustability of this compound materials by changing synthesis conditions or introducing impurity ions is a key area for preparing materials with different physical and chemical properties to meet specific industrial needs. chemicalbook.com For instance, research is ongoing in synthesizing mesoporous alumina (B75360) with controlled particle size distribution and improved textural morphology, which is relevant to designing porous this compound materials. ijcce.ac.ir, researchgate.net
Advanced In Situ Characterization Methodologies for Reaction Monitoring
Advancements in in situ characterization techniques are crucial for understanding the formation mechanisms and transformations of aluminum phosphates in real-time. These methodologies allow researchers to monitor reactions as they occur, providing detailed insights into crystal growth, phase transitions, and the influence of synthesis parameters. Techniques such as in situ spectroscopic ellipsometry, optical emission spectroscopy, mass spectrometry, and FTIR are being employed to characterize the deposition of this compound thin films and understand precursor reactivity. acs.org, aip.org Monitoring reaction temperature and Al/P molar ratio during synthesis is also being studied to observe their influence on properties like porosity, crystallinity, and active surface area. dgmk.de
Multi-scale Computational Modeling and Simulation for Predictive Material Design
Computational modeling and simulation play a vital role in predicting the structures, properties, and behavior of aluminum phosphates at various scales, from atomic to macroscopic. These tools aid in the rational design of new materials and the optimization of synthesis routes. Lattice energy minimization calculations have been used to study this compound polymorphs and predict structures. acs.org, capes.gov.br, osti.gov Molecular dynamics simulations are also being applied to understand the structure of phosphate glasses, which can inform the design of this compound-based materials. researchgate.net Computer models are being developed to simulate processes involving this compound precipitation, which can help in predicting outcomes under different conditions. cleaninginstitute.org
Rational Design Principles for Enhanced Functional Performance
Future research aims to establish rational design principles to enhance the functional performance of aluminum phosphates in specific applications. This involves understanding the relationship between structure, composition, and properties to engineer materials with improved activity, selectivity, and stability. Rational design strategies are being applied to develop new materials, such as promising deep-UV transparent SHG crystals based on this compound units. researchgate.net In the context of energy storage, rational design of phosphate cathodes, including those incorporating aluminum, is being explored to improve performance in batteries. acs.org, researchgate.net The rational design of stable functional metal-organic frameworks, which can include aluminum and phosphate components, is also an area of active research. rsc.org
Continued Exploration of Sustainable and Eco-Friendly Synthesis Routes
There is a growing emphasis on developing sustainable and eco-friendly methods for synthesizing aluminum phosphates. This includes exploring green chemistry approaches that minimize the use of hazardous chemicals and reduce environmental impact. Green synthesis methods for this compound nanoplates using plant extracts are being investigated as a more sustainable alternative to traditional methods. mdpi.com, ucm.es, researchgate.net Utilizing cheaper raw materials, such as kaolin (B608303) clay, for the synthesis of this compound binders under hydrothermal conditions is another approach being explored for sustainability. dgmk.de The development of eco-friendly porous materials, like silicoaluminophosphates, using residues from fluorescent lamps as a source of silicon, aluminum, and phosphorus highlights the trend towards utilizing waste materials in synthesis. mdpi.com
Q & A
Q. How can researchers confirm the structural integrity of synthesized aluminum phosphate (AlPO₄)?
- Methodology : Use X-ray diffraction (XRD) to compare experimental diffraction patterns with reference data (e.g., JCPDS files). For example, XRD peaks at 2θ = 20.2°, 21.5°, and 27.4° correspond to crystalline AlPO₄ . Complement with Fourier-transform infrared spectroscopy (FTIR) to identify phosphate (PO₄³⁻) vibrational modes (e.g., asymmetric stretching at 1,080 cm⁻¹) .
Q. What analytical techniques are critical for quantifying phosphate in AlPO₄-containing systems?
- Methodology : Employ UV-Vis spectrophotometry with the molybdenum-blue method. Prepare a calibration curve using potassium dihydrogen phosphate standards (0–5 mg/L P). Calculate phosphate concentration via linear regression (R² > 0.99) and report with 95% confidence intervals . For solid samples, use acid digestion followed by inductively coupled plasma optical emission spectrometry (ICP-OES) .
Q. How can researchers optimize the synthesis of pure AlPO₄ to minimize by-products?
- Methodology : Control stoichiometry during the reaction of Al(OH)₃ with H₃PO₄. A molar ratio of 1:1 minimizes side products like Al₂(HPO₄)₃. Use surfactants like cetyltrimethylammonium bromide (CTAB) to stabilize nucleation and reduce amorphous phases . Validate purity via thermogravimetric analysis (TGA) to detect residual water or unreacted precursors .
Advanced Research Questions
Q. How can particle size and surface properties of AlPO₄ adjuvants be standardized for vaccine development?
- Methodology : Use inline focused beam reflectance measurement (FBRM) to monitor particle size distribution during adjuvant synthesis. Target a D50 value of 1–5 µm for optimal antigen adsorption. Characterize surface charge via zeta potential measurements (pH 6.5–7.5) to ensure colloidal stability . Validate adsorption efficiency using isothermal titration calorimetry (ITC) to quantify antigen-adjuvant binding affinity .
Q. What experimental designs are suitable for studying phosphate availability in AlPO₄-amended soils?
- Methodology : Implement a factorial design with factors like pH (4.5–7.0), AlPO₄ dosage (0–800 mg P₂O₅/kg), and organic matter content. Use Mehlich-3 extraction to quantify bioavailable phosphate. Analyze data via ANOVA to identify interactions (e.g., pH × dosage effects on phosphate solubility) . Reference Table 21 from Louisiana soil studies for baseline AlPO₄ interaction data .
Q. Why does AlPO₄ fail to enable aluminum electrodeposition in molten borate-phosphate systems, and how can this be addressed?
- Methodology : The lack of Al³⁺ reduction in 5Na₂O·10Li₂O·6B₂O₃ melts at 660°C stems from competing reactions (e.g., CO₂ absorption forming carbon deposits). Mitigate by using inert atmospheres (argon) and alternative solvents like sodium pyrophosphate. Test electrochemical stability via cyclic voltammetry to identify decomposition potentials (~1.40 V with Pt electrodes) .
Q. How can researchers resolve contradictions in AlPO₄’s catalytic performance across studies?
- Methodology : Conduct controlled experiments varying surface area (BET analysis), crystallinity (XRD), and acid site density (NH₃-TPD). For example, amorphous AlPO₄ may outperform crystalline forms in esterification due to higher Lewis acidity. Use response surface methodology (RSM) to model optimal conditions .
Q. What advanced characterization methods elucidate AlPO₄’s role in geopolymer formation?
- Methodology : Pair synchrotron-based X-ray absorption near-edge structure (XANES) with Raman spectroscopy to track Al-O-P bonding during geopolymerization. Compare with reference phases like monetite (CaHPO₄) and quartz (SiO₂) using Rietveld refinement .
Data Analysis and Validation
Q. How should researchers statistically validate phosphate quantification assays?
- Methodology : Calculate the mean and standard deviation of triplicate measurements. Apply a 95% confidence interval (CI) using the formula:
where is the t-value for degrees of freedom. Compare with literature values (e.g., EPA Method 365.1) to assess accuracy .
Q. What protocols ensure reproducibility in AlPO₄-based electrochemical studies?
- Methodology : Standardize electrolyte composition (e.g., 9.4 wt% AlPO₄ in 5Na₂O·10Li₂O·6B₂O₃) and temperature (660 ± 10°C). Use platinum crucibles to avoid corrosion. Document current density (mA/cm²) and Faradaic efficiency via mass deposition analysis .
Environmental and Safety Considerations
Q. How can AlPO₄’s environmental persistence be evaluated in aquatic systems?
- Methodology : Conduct leaching tests (e.g., TCLP) at pH 4.0 and 7.0 to measure soluble Al³⁺ and PO₄³⁻. Model long-term accumulation using first-order kinetics:
where is the degradation rate constant. Reference EPA sediment guidelines (e.g., <0.1 mg/L Al³⁺) for risk assessment .
Q. What analytical strategies quantify aluminum uptake in biological systems exposed to AlPO₄?
- Methodology : Use ICP-MS to measure total aluminum in tissues (LOD: 0.1 µg/L). For speciation, pair size-exclusion chromatography with UV-Vis detection. Validate with certified reference materials (e.g., NIST SRM 1640a) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
